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Core Science & Biosynthesis

Foundational

Structural Elucidation and Synthetic Utility of (2Z)-2-Cyano-2-(hydroxyimino)acetamide: A Technical Whitepaper

Executive Summary (2Z)-2-Cyano-2-(hydroxyimino)acetamide is a highly versatile, polyfunctional aliphatic compound that serves as a critical building block in both agrochemical manufacturing and pharmaceutical drug discov...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(2Z)-2-Cyano-2-(hydroxyimino)acetamide is a highly versatile, polyfunctional aliphatic compound that serves as a critical building block in both agrochemical manufacturing and pharmaceutical drug discovery[1][2]. Characterized by the presence of an electron-withdrawing cyano group, a primary amide, and an oxime moiety, this molecule exhibits unique reactivity profiles. It is most prominently recognized as the primary synthetic precursor to the commercial fungicide cymoxanil [1][3]. Furthermore, its deprotonated form acts as a potent bidentate "cyanoxime" ligand in transition metal coordination chemistry, enabling the synthesis of advanced coordination polymers[4][5].

This whitepaper provides an in-depth analysis of its chemical structure, validated synthesis protocols, and divergent derivatization pathways for researchers and drug development professionals.

Chemical Identity and Structural Analysis

The structural integrity of (2Z)-2-cyano-2-(hydroxyimino)acetamide is defined by the spatial arrangement of its oxime group. The (2Z) designation indicates that the hydroxy (-OH) group of the oxime and the higher-priority carboxamide (-C(=O)NH₂) group are positioned on the same side of the C=N double bond, dictating its specific steric interactions and chelating capabilities[6].

The presence of the alpha-cyano group significantly increases the acidity of the oxime proton, facilitating easy deprotonation to form a reactive nucleophile or a stable metal-chelating anion[4].

Table 1: Physicochemical and Computational Properties
PropertyValueReference
IUPAC Name (2Z)-2-cyano-2-hydroxyiminoacetamide[6]
CAS Number 3849-20-5[7][8]
Molecular Formula C₃H₃N₃O₂[6][7]
Molecular Weight 113.08 g/mol [6][7]
SMILES C(#N)/C(=N/O)/C(=O)N[6]
Topological Polar Surface Area 99.5 Ų[6]
Appearance White to off-white crystalline solid[7]

Core Synthesis Protocol: Nitrosation of Cyanoacetamide

The foundational route to synthesize (2Z)-2-cyano-2-(hydroxyimino)acetamide relies on the electrophilic nitrosation of the active methylene group in cyanoacetamide[1].

Experimental Methodology: Controlled Nitrosation

Objective: To achieve high-yield conversion of cyanoacetamide to the target oxime while preventing thermal degradation or hydrolysis of the cyano group.

  • Substrate Dissolution: Suspend 1.0 equivalent of cyanoacetamide in a controlled aqueous acidic medium (e.g., dilute acetic acid or HCl). Causality: The acidic environment is required to generate the active electrophile, the nitrosonium ion (NO⁺), from the nitrite salt[1].

  • Electrophilic Addition: Slowly add 1.1 equivalents of sodium nitrite (NaNO₂) dropwise to the stirring solution. Maintain the reaction temperature strictly between 10°C and 70°C [1]. Causality: The nitrosation of active methylenes is highly exothermic. Exceeding 70°C risks the hydrolysis of the cyano group to a carboxylic acid and the thermal decomposition of the newly formed oxime.

  • In-Process Monitoring: Monitor the reaction via Thin-Layer Chromatography (TLC). Self-Validation: The reaction is deemed complete when the cyanoacetamide starting material spot is entirely consumed, ensuring no unreacted precursor contaminates the crystallization phase[2].

  • Isolation: Allow the mixture to cool to room temperature, inducing the precipitation of the crude oxime product. Collect the solid via vacuum filtration and wash with cold distilled water[1].

  • Purification: Recrystallize the crude product from an ethanol/water mixture[1]. Causality: The mixed solvent system leverages the differential solubility of the oxime versus inorganic salt byproducts (e.g., NaCl or NaOAc), yielding a high-purity crystalline solid.

SynthesisWorkflow Start Cyanoacetamide (Starting Material) Reaction Nitrosation Reaction (10°C - 70°C) Start->Reaction Reagent Sodium Nitrite (NaNO2) + Acidic Medium Reagent->Reaction Isolation Crystallization & Filtration Reaction->Isolation Monitor via TLC Product (2Z)-2-Cyano-2- (hydroxyimino)acetamide Isolation->Product Purify via Recrystallization

Caption: Workflow for the nitrosation of cyanoacetamide to yield the target oxime.

Divergent Reactivity and Application Pathways

The strategic value of (2Z)-2-cyano-2-(hydroxyimino)acetamide lies in its multi-site reactivity, allowing it to act as a pivot point for various high-value chemical domains.

Pathway A: Agrochemical Derivatization (Cymoxanil)

The most significant industrial application of this compound is its conversion into cymoxanil , a systemic fungicide highly effective against Oomycetes like Phytophthora infestans (late blight)[9].

  • Synthesis: The oxime oxygen is first methylated, followed by the reaction of the primary amide with ethylurea[3].

  • Mechanism of Action: Cymoxanil operates via a multi-faceted attack on fungal cellular processes. It inhibits mitochondrial respiration by blocking the interaction between cytochrome c and cytochrome c oxidase (Complex IV), leading to ATP depletion[9]. It also disrupts RNA synthesis and alters the plasma membrane potential via H+-ATPase inhibition[9].

Pathway B: Pharmaceutical Heterocycles (Thiazoles & Pyridines)

In drug discovery, the compound is a precursor for bioactive heterocycles[2].

  • Hantzsch Thiazole Synthesis: While not a traditional alpha-haloketone, the compound can be converted into a reactive alpha-halo intermediate in a two-step sequence. This intermediate undergoes cyclocondensation with thiourea to yield 2-aminothiazole derivatives , a scaffold renowned for antimicrobial and anticancer properties[7].

  • Substituted Pyridines: The active methylene and amide groups allow for condensation reactions to form highly substituted pyridines, which have demonstrated potent insecticidal and anticonvulsant activities[2].

Pathway C: Cyanoxime Coordination Chemistry

When deprotonated by a base (e.g., KOH or K₂CO₃), the molecule forms a cyanoxime anion[4]. This anion acts as a robust chelating ligand, coordinating to transition metals like Ni(II), Co(II), and Cu(II) through the nitroso nitrogen and the carbonyl oxygen, forming stable 5-membered chelate rings[4].

  • Structural Impact: Dehydration of these hydrated metal complexes leads to the formation of anhydrous, 1D polymeric chains with oximato-μ2-bridges. These coordination polymers exhibit unique antiferromagnetic coupling and crystal lattice flexibility, often changing color upon reversible rehydration[5].

ReactivityPathways Core (2Z)-2-Cyano-2- (hydroxyimino)acetamide Path1 Methylation + Ethylurea Core->Path1 Path2 Alpha-Halogenation + Thiourea Core->Path2 Path3 Deprotonation + Ni(II)/Co(II) Salts Core->Path3 Cymoxanil Cymoxanil (Fungicide) Path1->Cymoxanil Agrochemical Derivatization Thiazole 2-Aminothiazoles (Pharmaceuticals) Path2->Thiazole Hantzsch Synthesis Complex Cyanoxime Metal Coordination Polymers Path3->Complex Chelating Ligand

Caption: Divergent synthetic applications of (2Z)-2-cyano-2-(hydroxyimino)acetamide.

Biological Evaluation: Antimicrobial Assay Protocol

For researchers synthesizing novel heterocyclic derivatives (e.g., 2-aminothiazoles) from (2Z)-2-cyano-2-(hydroxyimino)acetamide, validating biological efficacy is the critical final step[2][7]. The following protocol outlines the standardized Agar Well Diffusion method for assessing antimicrobial activity.

Methodology: Agar Well Diffusion Assay

  • Inoculum Preparation: Suspend the target bacterial or fungal strain in sterile saline to match a 0.5 McFarland standard (approx. 1.5 × 10⁸ CFU/mL). Causality: Standardizing the inoculum density ensures that the resulting zones of inhibition are solely dependent on the compound's diffusion and efficacy, not variations in microbial load.

  • Plate Inoculation: Uniformly swab the standardized suspension across the surface of Mueller-Hinton agar (for bacteria) or Sabouraud Dextrose agar (for fungi) plates.

  • Well Creation: Aseptically punch 6 mm wells into the agar using a sterile cork borer.

  • Compound Application: Dissolve the synthesized derivative in a biologically inert solvent (e.g., DMSO) at a known concentration (e.g., 100 µg/mL). Introduce 50 µL of the solution into the test wells. Self-Validation: Always include a well with pure DMSO as a negative vehicle control to prove the solvent itself is not causing growth inhibition[1].

  • Incubation & Measurement: Incubate the plates at 37°C for 24 hours (bacteria) or 25°C for 48-72 hours (fungi). Measure the diameter of the clear zones of inhibition to quantify antimicrobial potency[2].

References

  • (2Z)-2-Cyano-2-(hydroxyimino)acetamide - CID 6399032 Source: PubChem (National Institutes of Health) URL:[Link]

  • CAS No : 3849-20-5 | Chemical Name : (2Z)-2-Cyano-2-(hydroxyimino)acetamide Source: Pharmaffiliates URL:[Link]

  • Nickel(II) Aqua Complexes with Chelating Ligands: What Happens When Water Is Gone? Source: Crystal Growth & Design - ACS Publications URL:[Link]

Sources

Exploratory

Mechanism of action of 2-cyano-2-(hydroxyimino)acetamide in fungal inhibition

An In-Depth Technical Guide on the Mechanism of Action of 2-Cyano-2-(hydroxyimino)acetamide in Fungal Inhibition Abstract 2-Cyano-2-(hydroxyimino)acetamide, commonly known as cymoxanil, is a systemic fungicide with both...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide on the Mechanism of Action of 2-Cyano-2-(hydroxyimino)acetamide in Fungal Inhibition

Abstract

2-Cyano-2-(hydroxyimino)acetamide, commonly known as cymoxanil, is a systemic fungicide with both protective and curative properties, primarily utilized for the management of diseases caused by oomycete pathogens.[1][2] Belonging to the cyanoacetamide-oxime chemical class, cymoxanil's efficacy stems from a complex and multi-faceted mechanism of action that has been the subject of extensive research.[1][2] This technical guide synthesizes the current understanding of how cymoxanil exerts its fungicidal effects, delving into its primary biochemical targets and the cellular processes it disrupts. We will explore the evidence supporting its roles in the inhibition of mitochondrial respiration, the disruption of RNA biosynthesis, and the perturbation of plasma membrane integrity. This document provides detailed experimental protocols for investigating these mechanisms, presents quantitative efficacy data, and uses visualizations to clarify complex pathways and workflows, offering a comprehensive resource for professionals in the field of mycology and agrochemical development.

Introduction to 2-Cyano-2-(hydroxyimino)acetamide (Cymoxanil)

Cymoxanil is a synthetic acetamide fungicide introduced in 1977, which has become a crucial tool in agriculture for controlling devastating plant diseases like downy mildew in grapes (Plasmopara viticola) and late blight in potatoes and tomatoes (Phytophthora infestans).[2][3] Its systemic nature allows for rapid absorption and distribution within plant tissues, enabling it to halt the progression of infections even after they have initiated, a key curative characteristic.[1][4] Unlike many fungicides that target a single, specific enzyme, evidence suggests that cymoxanil's fungicidal activity is not attributable to a lone target site but rather to a combination of effects on vital cellular processes.[2] This multi-site action is advantageous for resistance management strategies.[4] This guide provides an in-depth exploration of the molecular mechanisms underpinning cymoxanil's potent antifungal activity.

A Multi-Faceted Mechanism of Fungal Inhibition

The fungicidal prowess of cymoxanil is not rooted in a single, isolated action but rather a synergistic disruption of several fundamental cellular processes. This multi-pronged attack overwhelms the pathogen's metabolic and homeostatic capabilities, leading to growth cessation and cell death.[2] The primary proposed mechanisms are detailed below.

Inhibition of Mitochondrial Respiration

A significant body of evidence points to the impairment of mitochondrial respiration as a key mechanism of cymoxanil.[2] Studies utilizing the model organism Saccharomyces cerevisiae have demonstrated that cymoxanil inhibits oxygen consumption in both whole cells and isolated mitochondria.[3][5][6]

The specific target within the electron transport chain has been identified as Complex IV, also known as cytochrome c oxidase (CcO).[3][5][6] Molecular docking studies suggest that cymoxanil may block the interaction between cytochrome c and cytochrome c oxidase.[5][6] This blockage hampers the transfer of electrons, thereby inhibiting the catalytic activity of the enzyme.[5] The ultimate consequence of this disruption in oxidative phosphorylation is a severe depletion of cellular ATP, the primary energy currency of the cell, leading to catastrophic metabolic failure and cell death.[2]

cluster_ETC Mitochondrial Electron Transport Chain C1 Complex I Q CoQ C1->Q ATP_Synthase ATP Synthase C2 Complex II C2->Q C3 Complex III CytC Cytochrome c C3->CytC C4 Complex IV (Cytochrome c Oxidase) O2 O₂ C4->O2 Q->C3 CytC->C4 Electron Transfer H2O H₂O O2->H2O ATP ATP ATP_Synthase->ATP ADP ADP + Pi ADP->ATP_Synthase Cymoxanil Cymoxanil Cymoxanil->C4 Cymoxanil->CytC Inhibition Inhibition Inhibition->CytC Blocks Interaction

Caption: Cymoxanil inhibits Complex IV, disrupting electron transfer from Cytochrome c.

Disruption of RNA Biosynthesis

Another well-documented mechanism of cymoxanil is the inhibition of nucleic acid synthesis, with a particular impact on RNA.[2][7] Early studies suggested that cymoxanil might directly interfere with the activity of RNA polymerase, thereby preventing the transcription of genetic material and halting the production of essential proteins.[1][2]

More recent research has provided a more specific target within this pathway: dihydrofolate reductase (DHFR).[8] A 2024 study using chemical-genomic screening in Saccharomyces cerevisiae found that gene families related to de novo purine biosynthesis and ribonucleoside synthesis were enriched in the presence of cymoxanil.[8] Subsequent in-silico molecular docking and in-vitro enzyme activity assays demonstrated that cymoxanil directly interacts with and inhibits the DHFR enzyme in yeast, humans, and P. infestans.[8] DHFR is a critical enzyme in the synthesis of tetrahydrofolate, a co-factor essential for the synthesis of purines and thymidylate, which are the building blocks of RNA and DNA. By inhibiting DHFR, cymoxanil effectively starves the fungal cell of the necessary precursors for RNA synthesis, leading to a cessation of growth and development.[8]

DHF Dihydrofolate (DHF) DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolate (THF) Purines Purine Synthesis THF->Purines Co-factor DHFR->THF RNA RNA Synthesis Purines->RNA Protein Protein Synthesis RNA->Protein Cymoxanil Cymoxanil Cymoxanil->DHFR Inhibits

Caption: Cymoxanil inhibits DHFR, blocking RNA precursor synthesis.

Alteration of Plasma Membrane Potential

Recent findings have also implicated the fungal plasma membrane as a target for cymoxanil.[2][9] This action is believed to stem from the inhibition of the plasma membrane H+-ATPase (Pma1p).[9] This proton pump is vital for maintaining the electrochemical gradient across the plasma membrane, which is essential for nutrient uptake and intracellular pH regulation. By inhibiting Pma1p, cymoxanil causes a decrease in the plasma membrane potential and leads to intracellular acidification.[9] This disruption of ion homeostasis can have widespread, detrimental effects on numerous cellular processes, compromising cell viability.[2]

cluster_membrane Fungal Plasma Membrane cluster_cell Fungal Cell Interior Pma1p H+-ATPase (Pma1p) H_out H+ Pma1p->H_out Pumps H+ out ADP ADP Acidification Intracellular Acidification Nutrient Nutrient Uptake H_out->Nutrient Drives H_in H+ ATP ATP Cymoxanil Cymoxanil Cymoxanil->Pma1p Inhibits Start Start: In Vitro Antifungal Assay Resp Mitochondrial Respiration Assay (Oxygen Consumption) Start->Resp Membrane Plasma Membrane Potential Assay (DiBAC4(3) Staining) Start->Membrane RNA RNA Precursor Pathway Assay (DHFR Activity) Start->RNA Data Synthesize Data & Propose Mechanism Resp->Data Membrane->Data RNA->Data

Caption: General workflow for investigating cymoxanil's mechanism of action.

Mycelial Growth Inhibition Assay

Objective: To determine the concentration-dependent inhibitory effect of cymoxanil on the mycelial growth of a target fungus. [2] Methodology:

  • Media Preparation: Prepare a suitable fungal growth medium (e.g., Potato Dextrose Agar) and sterilize by autoclaving. [2]2. Compound Addition: Allow the medium to cool to approximately 50-60°C. Add cymoxanil (dissolved in a suitable solvent like DMSO) to the molten agar to achieve a range of final concentrations (e.g., 0.1, 1, 10, 100 µg/mL). Prepare a solvent control (medium with DMSO) and a negative control (medium only). [2]3. Plating: Pour the agar into sterile Petri dishes and allow them to solidify.

  • Inoculation: Place a mycelial plug (e.g., 5 mm diameter) from an actively growing culture of the target fungus onto the center of each plate. [10]5. Incubation: Incubate the plates at an optimal temperature for the fungus (e.g., 20-25°C) in the dark.

  • Data Collection: Measure the diameter of the fungal colony at regular intervals until the colony in the negative control plate has reached a significant size.

  • Analysis: Calculate the percentage of growth inhibition for each concentration relative to the solvent control. Determine the EC₅₀ value using probit analysis or a similar statistical method.

Mitochondrial Respiration Assay (Oxygen Consumption)

Objective: To measure the effect of cymoxanil on the rate of oxygen consumption in whole fungal cells or isolated mitochondria. [3][5] Methodology:

  • Cell/Mitochondria Preparation: Grow the fungal culture to the mid-logarithmic phase. Harvest and wash the cells. For mitochondrial isolation, use standard cell fractionation and differential centrifugation techniques.

  • Respirometry: Use a Clark-type oxygen electrode or a similar respirometer (e.g., Seahorse XF Analyzer).

  • Assay Buffer: Resuspend the cells or mitochondria in an appropriate assay buffer.

  • Measurement: Add the cell or mitochondrial suspension to the respirometer chamber and allow the basal respiration rate to stabilize.

  • Treatment: Inject cymoxanil at the desired concentration and continue to monitor the rate of oxygen consumption.

  • Controls: Use known inhibitors of the electron transport chain (e.g., rotenone for Complex I, antimycin A for Complex III, cyanide for Complex IV) as positive controls to validate the assay.

  • Analysis: Compare the oxygen consumption rate before and after the addition of cymoxanil to determine the degree of inhibition.

Plasma Membrane Potential Assay

Objective: To assess the effect of cymoxanil on the fungal plasma membrane potential using a potentiometric fluorescent dye. [2][9] Methodology:

  • Cell Preparation: Grow the fungal culture and harvest cells in the logarithmic growth phase.

  • Dye Loading: Wash and resuspend the cells in a suitable buffer. Add the fluorescent dye DiBAC₄(3) (bis-(1,3-dibutylbarbituric acid)trimethine oxonol) to the cell suspension and incubate in the dark. DiBAC₄(3) is an anionic dye that enters depolarized cells and exhibits increased fluorescence upon binding to intracellular proteins. [2]3. Treatment: Add cymoxanil to the cell suspension at various concentrations.

  • Fluorescence Measurement: Analyze the fluorescence intensity of the cells using a flow cytometer or a fluorescence microplate reader.

  • Analysis: An increase in fluorescence intensity in cymoxanil-treated cells compared to the untreated control indicates membrane depolarization. [2]

Conclusion and Future Perspectives

2-Cyano-2-(hydroxyimino)acetamide (cymoxanil) is a potent fungicide that owes its efficacy to a complex, multi-site mechanism of action. [2]The current body of research strongly supports its ability to disrupt at least three critical cellular functions: mitochondrial respiration through the inhibition of Complex IV, RNA biosynthesis via the inhibition of dihydrofolate reductase, and plasma membrane homeostasis by inhibiting the H+-ATPase proton pump. [3][8][9]This multi-faceted attack makes it a resilient and effective tool for crop protection, particularly against oomycete pathogens.

Future research should focus on further dissecting the interplay between these different mechanisms. Understanding how these effects are coordinated and which is the primary driver of cell death under different conditions could lead to the design of even more effective fungicide combination therapies. Additionally, continued monitoring for and characterization of any emerging resistance mechanisms will be crucial for preserving the long-term utility of this important agrochemical.

References

  • Pomaistop. (n.d.). Cymoxanil Fungicide | Systemic Solutions for Crop Protection. POMAIS Agriculture. Retrieved from [Link]

  • Chemical Warehouse. (n.d.). Cymoxanil - Active Ingredient Page. Retrieved from [Link]

  • University of Minho. (n.d.). Cymoxanil inhibits respiration through inhibition of mitochondrial complex IV. CEB - Resumos em Livros de Atas / Abstracts in Proceedings. Retrieved from [Link]

  • Kazmirchuk, T. D. D., et al. (2024, May 22). Cymoxanil disrupts RNA synthesis through inhibiting the activity of dihydrofolate reductase. Scientific Reports, 14(1), 11695. Retrieved from [Link]

  • Zhejiang Rayfull Chemicals Co., Ltd. (2025, December 16). What pests or diseases can Cymoxanil control?. Blog. Retrieved from [Link]

  • Chaves, S. R., et al. (2024, March 2). The antifungal activity of cymoxanil is associated with proton pump inhibition and disruption of plasma membrane potential. bioRxiv. Retrieved from [Link]

  • Teixeira, M. C., et al. (2024, March 3). The widely used cymoxanil fungicide impairs respiration in Saccharomyces cerevisiae via cytochrome c oxidase inhibition. bioRxiv. Retrieved from [Link]

  • Spina, F., et al. (2023, January 31). Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum. MDPI. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Characterization of Metabolites of Fungicidal Cymoxanil in a Sensitive Strain of Botrytis cinerea. Retrieved from [Link]

  • da Costa, M., et al. (2024, July 15). The fungicide cymoxanil impairs respiration in Saccharomyces cerevisiae via cytochrome c oxidase inhibition. FEBS Letters, 598(13), 1655-1666. Retrieved from [Link]

Sources

Foundational

Solubility profile of (2Z)-2-Cyano-2-(hydroxyimino)acetamide in organic solvents

An In-Depth Technical Guide to the Solubility Profile of (2Z)-2-Cyano-2-(hydroxyimino)acetamide in Organic Solvents For the Attention of: Researchers, Scientists, and Drug Development Professionals Abstract (2Z)-2-Cyano-...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Solubility Profile of (2Z)-2-Cyano-2-(hydroxyimino)acetamide in Organic Solvents

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

(2Z)-2-Cyano-2-(hydroxyimino)acetamide, commonly known as Oxyma Pure, has emerged as a superior and safer coupling additive in peptide synthesis, superseding traditional benzotriazole-based reagents. Its efficacy in suppressing racemization and its non-explosive nature have cemented its role in modern pharmaceutical and chemical research. A thorough understanding of its solubility in various organic solvents is paramount for optimizing reaction conditions, ensuring homogeneity, and preventing precipitation-related issues during synthesis. This guide provides a comprehensive analysis of the solubility profile of (2Z)-2-Cyano-2-(hydroxyimino)acetamide, integrating theoretical principles with practical experimental methodologies and available solubility data. While extensive temperature-dependent solubility data is not widely published, this guide furnishes the foundational knowledge and protocols necessary for researchers to determine these parameters and effectively utilize this critical reagent.

Introduction: The Significance of (2Z)-2-Cyano-2-(hydroxyimino)acetamide (Oxyma Pure)

The synthesis of peptides, fundamental building blocks for numerous therapeutic agents, demands precise control over reaction conditions to ensure high yield and purity. (2Z)-2-Cyano-2-(hydroxyimino)acetamide has become an indispensable tool in this field. Its primary function is to act as an additive in carbodiimide-mediated peptide bond formation, where it minimizes the risk of racemization, a critical factor in producing enantiomerically pure peptides.[1][2]

The practical application of (2Z)-2-Cyano-2-(hydroxyimino)acetamide, particularly in automated solid-phase peptide synthesis (SPPS), is intrinsically linked to its solubility in commonly used organic solvents. Poor solubility can lead to heterogeneous reaction mixtures, incomplete reactions, and challenges in purification. Conversely, a well-understood solubility profile allows for the rational selection of solvents, ensuring optimal performance and reproducibility.

This technical guide is structured to provide a deep dive into the solubility characteristics of (2Z)-2-Cyano-2-(hydroxyimino)acetamide. We will begin with the theoretical underpinnings of solubility, followed by a presentation of known quantitative and qualitative solubility data. A significant portion of this guide is dedicated to detailed experimental protocols, empowering researchers to determine solubility parameters in their own laboratories.

The Theoretical Framework of Solubility

The adage "like dissolves like" serves as a fundamental, albeit simplified, principle in predicting solubility. This concept is rooted in the intermolecular forces between the solute ((2Z)-2-Cyano-2-(hydroxyimino)acetamide) and the solvent. For dissolution to occur, the energy released from the formation of solute-solvent interactions must be comparable to the energy required to overcome solute-solute and solvent-solvent interactions.

A more quantitative approach to predicting solubility involves the use of Hansen Solubility Parameters (HSP) . HSP theory decomposes the total cohesive energy of a substance into three components:

  • δd (Dispersion forces): Arising from temporary dipoles in molecules.

  • δp (Polar forces): Stemming from permanent dipoles.

  • δh (Hydrogen bonding): Representing the energy of hydrogen bonds.

The total Hansen solubility parameter (δt) is given by the equation:

δt² = δd² + δp² + δh²

For a solute to dissolve in a solvent, their respective Hansen Solubility Parameters should be similar. The "distance" (Ra) between the HSPs of a solute and a solvent in the three-dimensional Hansen space can be calculated. A smaller Ra value indicates a higher likelihood of solubility.

Solubility Profile of (2Z)-2-Cyano-2-(hydroxyimino)acetamide

The following sections summarize the currently available quantitative and qualitative solubility data for (2Z)-2-Cyano-2-(hydroxyimino)acetamide in a range of organic solvents.

Quantitative Solubility Data

Quantitative solubility data for (2Z)-2-Cyano-2-(hydroxyimino)acetamide (OxymaPure®) has been reported in several key polar aprotic solvents commonly used in peptide synthesis. The table below presents this data.

SolventChemical FormulaSolubility (mol/L)Solubility ( g/100 mL)
N,N-Dimethylformamide (DMF)C₃H₇NO4.462.5
N-Methyl-2-pyrrolidone (NMP)C₅H₉NO4.056.8
Acetonitrile (ACN)C₂H₃N3.448.3

Table 1: Quantitative solubility of (2Z)-2-Cyano-2-(hydroxyimino)acetamide in selected organic solvents.

Qualitative Solubility Data

In addition to the quantitative data, (2Z)-2-Cyano-2-(hydroxyimino)acetamide has been qualitatively described as soluble in a broader range of solvents. This information is valuable for initial solvent screening.

  • Soluble in:

    • Dichloromethane (DCM)

    • Water (H₂O)

    • Chloroform

    • Dimethyl sulfoxide (DMSO)

    • Methanol

    • Ethyl acetate

  • Partially soluble in:

    • Toluene

Analysis of Solubility in the Context of Solvent Properties

To understand the observed solubility patterns, it is instructive to examine the physicochemical properties of the solvents.

SolventDielectric Constant (ε)Dipole Moment (μ, D)Hansen Solubility Parameters (MPa½)
δd
High Solubility
N,N-Dimethylformamide (DMF)36.73.8217.4
N-Methyl-2-pyrrolidone (NMP)32.24.0918.0
Acetonitrile (ACN)37.53.9215.3
Dimethyl sulfoxide (DMSO)46.73.9618.4
Good to Moderate Solubility
Methanol32.71.7014.7
Dichloromethane (DCM)8.91.6017.0
Ethyl Acetate6.01.7815.8
Chloroform4.81.0417.8
Water80.11.8515.5
Partial Solubility
Toluene2.40.3618.0

Table 2: Physicochemical properties of selected organic solvents.[6][7][8][9]

The high solubility in polar aprotic solvents like DMF, NMP, ACN, and DMSO is consistent with the polar nature of (2Z)-2-Cyano-2-(hydroxyimino)acetamide. These solvents have high dielectric constants and dipole moments, facilitating the dissolution of a polar solute. The presence of hydrogen bond accepting groups in these solvents can interact favorably with the hydroxyl and amide protons of the solute.

The solubility in methanol, a polar protic solvent, is also expected due to its ability to act as both a hydrogen bond donor and acceptor. The moderate solubility in less polar solvents like dichloromethane and ethyl acetate suggests that while polarity is a key factor, other interactions also play a role. The partial solubility in the nonpolar aromatic solvent toluene highlights the importance of polar interactions for significant dissolution of this compound.

Experimental Determination of Solubility

For applications requiring precise solubility data, particularly as a function of temperature, experimental determination is essential. The following section provides detailed protocols for established methods of solubility measurement.

Isothermal Shake-Flask Method

This is a widely accepted and robust method for determining thermodynamic equilibrium solubility.[10][11]

Principle: A supersaturated solution of the solute in the solvent is agitated at a constant temperature for a sufficient period to allow equilibrium to be reached. The concentration of the dissolved solute is then determined analytically.

Experimental Protocol:

  • Preparation: Add an excess amount of (2Z)-2-Cyano-2-(hydroxyimino)acetamide to a series of vials containing a known volume of the desired organic solvent. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Seal the vials to prevent solvent evaporation. Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C, 40 °C, etc.). Agitate the samples for a predetermined time (typically 24-72 hours) to ensure equilibrium is reached. It is advisable to determine the equilibration time by analyzing samples at different time points until the concentration remains constant.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

  • Sampling: Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the solution through a 0.22 µm syringe filter into a pre-weighed volumetric flask to remove any undissolved microparticles.

  • Analysis: Accurately weigh the filtered solution. Dilute the solution with the same solvent to a concentration within the linear range of a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Quantification: Determine the concentration of (2Z)-2-Cyano-2-(hydroxyimino)acetamide in the diluted sample using a pre-validated calibration curve.

  • Calculation: Calculate the solubility in the desired units (e.g., mg/mL, mol/L) based on the measured concentration and the dilution factor.

Experimental_Workflow_Shake_Flask cluster_prep Preparation & Equilibration cluster_sampling Sampling & Analysis cluster_calc Calculation A Add excess solute to solvent B Seal vials and place in shaker bath at constant T A->B C Agitate for 24-72 hours B->C D Settle and withdraw supernatant C->D Equilibrium Reached E Filter through 0.22 µm syringe filter D->E F Dilute for analysis E->F G Analyze by HPLC F->G H Calculate solubility from concentration G->H Quantified Data

Caption: Workflow for the Isothermal Shake-Flask Solubility Determination Method.

Crystal Disappearance (Polythermal) Method

This method is useful for determining the temperature at which a known concentration of a solute completely dissolves.

Principle: A slurry of a known composition (mass of solute and solvent) is slowly heated until the last crystal dissolves. This temperature corresponds to the saturation temperature for that specific concentration.

Experimental Protocol:

  • Sample Preparation: Accurately weigh a known amount of (2Z)-2-Cyano-2-(hydroxyimino)acetamide and the desired solvent into a sealed vial equipped with a magnetic stirrer.

  • Heating: Place the vial in a temperature-controlled heating block with a viewing window.

  • Observation: Slowly heat the slurry at a constant rate (e.g., 0.1-0.5 °C/min) while stirring.

  • Determination: Observe the sample closely and record the temperature at which the last crystal disappears. This is the solubility temperature for that concentration.

  • Repeat: Repeat the measurement with different concentrations to construct a solubility curve as a function of temperature.

Crystal_Disappearance_Workflow A Prepare slurry of known composition B Slowly heat the slurry with stirring A->B C Observe for disappearance of the last crystal B->C D Record temperature of complete dissolution C->D Last crystal dissolves E Repeat for different concentrations D->E

Caption: Workflow for the Crystal Disappearance Method for Solubility Determination.

Thermodynamics of Dissolution

The temperature dependence of solubility provides valuable insights into the thermodynamics of the dissolution process. The van't Hoff equation describes the relationship between the mole fraction solubility (x) and temperature (T):

ln(x) = -ΔH_sol / (R * T) + ΔS_sol / R

Where:

  • ΔH_sol is the enthalpy of solution.

  • ΔS_sol is the entropy of solution.

  • R is the ideal gas constant.

By measuring the solubility at different temperatures, a plot of ln(x) versus 1/T can be generated. The slope of this plot is equal to -ΔH_sol/R, and the y-intercept is ΔS_sol/R.

  • A positive ΔH_sol (endothermic process) indicates that solubility increases with increasing temperature. This is the most common scenario for the dissolution of solids in liquids.

  • A negative ΔH_sol (exothermic process) indicates that solubility decreases with increasing temperature.

While specific experimental data for (2Z)-2-Cyano-2-(hydroxyimino)acetamide is limited, studies on its precursor, 2-cyanoacetamide, have shown that its solubility in various organic solvents increases with temperature, suggesting an endothermic dissolution process.[12][13] It is reasonable to hypothesize a similar behavior for (2Z)-2-Cyano-2-(hydroxyimino)acetamide.

Conclusion and Future Directions

(2Z)-2-Cyano-2-(hydroxyimino)acetamide is a cornerstone reagent in modern peptide synthesis, and a comprehensive understanding of its solubility is crucial for its effective application. This guide has provided a theoretical framework for solubility, summarized the available quantitative and qualitative data, and offered detailed experimental protocols for determining solubility profiles.

The data indicates that (2Z)-2-Cyano-2-(hydroxyimino)acetamide exhibits high solubility in polar aprotic solvents such as DMF, NMP, and ACN, and good solubility in a range of other polar solvents. This aligns with its molecular structure, which features multiple polar functional groups capable of engaging in strong intermolecular interactions with these solvents.

A clear gap in the current literature is the lack of extensive temperature-dependent solubility data for (2Z)-2-Cyano-2-(hydroxyimino)acetamide. The experimental protocols provided herein are intended to empower researchers to generate this valuable data. A thorough understanding of the temperature-solubility relationship will enable the development of more robust and optimized synthetic protocols, particularly in areas such as crystallization and purification. Furthermore, the experimental determination of the Hansen Solubility Parameters for this compound would provide a powerful tool for predicting its solubility in a wider range of solvents and solvent mixtures.

References

  • Stefanis, E., & Panayiotou, C. (2008). Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. International Journal of Thermophysics, 29(2), 568-585.
  • Bel-Hadj-Tahar, R., & Gaudin, C. (2018). Pencil and Paper Estimation of Hansen Solubility Parameters. ACS Omega, 3(12), 17993-18004.
  • Justesen, T. L., et al. (2019). Estimating Hansen solubility parameters of organic pigments by group contribution methods. Dyes and Pigments, 160, 877-888.
  • ResearchGate. (n.d.). Measurement and Correlation of the Solubility of 2-Cyanoacetamide in 14 Pure Solvents and the Mixing Properties of Solutions. Retrieved from [Link]

  • Bio-protocol. (2021). The shake flask method for solubility determination. Retrieved from [Link]

  • ResearchGate. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically?. Retrieved from [Link]

  • ACS Publications. (2009). A Rapid Method for Screening Crystallization Conditions and Phases of an Active Pharmaceutical Ingredient. Organic Process Research & Development, 13(6), 1272-1277.
  • University of Rochester. (n.d.). Common Solvent Properties. Retrieved from [Link]

  • Shodex. (n.d.). Physical Chemistry Properties of Solvents. Retrieved from [Link]

  • European Union Reference Laboratory for Alternatives to Animal Testing. (2021). Standard Operating Procedure for solubility testing. Retrieved from [Link]

  • Aljamali, N. M. (2016). Physical Properties of liquids. Asian Journal of Research in Chemistry, 9(8), 405.
  • ResearchGate. (n.d.). Solubility Determination, Solvent Effect, Thermodynamic Modeling, and Preferential Solvation of 2-Cyanoacetamide in Four Aqueous Binary Mixtures of Alcohols. Retrieved from [Link]

  • Pharmaceutical Sciences. (2022). Hansen Solubility Parameters: A Tool for Solvent Selection in Drugs. Pharmaceutical Sciences, 28(4), 548-557.
  • Hansen Solubility. (n.d.). HSPiP Datasets. Retrieved from [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • PubChem. (n.d.). (2Z)-2-cyano-2-(hydroxyimino)acetamide. Retrieved from [Link]

  • Accu Dyne Test. (n.d.). Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. Retrieved from [Link]

  • Google Patents. (n.d.). Process for making 2-cyano-2-hydroxyiminoacetamide salts.
  • Digital CSIC. (2020). OxymaPure Coupling Reagents: Beyond Solid-Phase Peptide Synthesis. Retrieved from [Link]

Sources

Exploratory

Stereochemical Dynamics and Synthetic Utility of (2Z)-2-Cyano-2-hydroxyiminoacetamide: A Technical Guide

Executive Summary The compound 2-cyano-2-hydroxyiminoacetamide (also known as 2-cyano-2-oximinoacetamide) is a highly versatile active methylene derivative that serves as a foundational building block in both agrochemica...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2-cyano-2-hydroxyiminoacetamide (also known as 2-cyano-2-oximinoacetamide) is a highly versatile active methylene derivative that serves as a foundational building block in both agrochemical and pharmaceutical manufacturing[1]. Its molecular architecture, characterized by a carbon-nitrogen double bond (C=N) adjacent to electron-withdrawing cyano and amide groups, gives rise to distinct geometric isomers (E and Z).

For drug development professionals and synthetic chemists, mastering the stereochemistry of the Z-isomer—specifically (2Z)-2-cyano-2-hydroxyiminoacetamide —is critical. The spatial orientation of the oxime moiety directly dictates the compound's reactivity during downstream alkylation and profoundly impacts the target-binding affinity of its derivatives, such as the fungicide cymoxanil[2] and fifth-generation cephalosporin antibiotics like ceftobiprole[3].

Stereochemical Architecture: Decoding the Z-Isomer

The restricted rotation around the C=N double bond of the oxime group results in geometric isomerism. The assignment of E (entgegen) and Z (zusammen) configurations is strictly governed by the Cahn-Ingold-Prelog (CIP) priority rules applied to the substituents on the oxime carbon (C2) and nitrogen:

  • Carbon-2 Priorities : The carbon atom is bonded to an amide group (–C(=O)NH₂) and a cyano group (–C≡N). Because the amide carbon is bonded to oxygen (atomic number 8), it takes higher priority over the cyano carbon, which is bonded only to nitrogen (atomic number 7).

  • Nitrogen Priorities : The nitrogen atom is bonded to a hydroxyl group (–OH) and possesses a lone electron pair. The oxygen atom (atomic number 8) takes priority over the lone pair (atomic number 0).

In the Z-isomer , the highest priority groups—the amide group and the hydroxyl group—are positioned on the same side (cis) of the C=N double bond[4].

Causality of Stability : The Z-configuration facilitates intramolecular hydrogen bonding between the oxime proton and the carbonyl oxygen of the amide group. While the E-isomer is often thermodynamically favored in the solid state due to extensive intermolecular hydrogen bonding networks[5], the Z-isomer can be selectively stabilized and isolated in solution through careful pH control and solvent selection, which disrupt the E-isomer's intermolecular lattice.

Physicochemical Profile

The following table summarizes the quantitative physicochemical data for 2-cyano-2-hydroxyiminoacetamide, providing a baseline for analytical validation and formulation[1][4].

PropertyQuantitative Value
Molecular Formula C₃H₃N₃O₂
Molecular Weight 113.08 g/mol
CAS Number 3849-20-5
Melting Point 183 °C (decomposes)
pKa (Predicted) 7.96 ± 0.10
LogP -0.474
Hydrogen Bond Donors 2
Hydrogen Bond Acceptors 4

Self-Validating Synthetic Methodology

The primary synthetic route to the oxime involves the electrophilic nitrosation of cyanoacetamide[1]. To ensure high stereoselectivity and yield, the protocol must operate as a self-validating system with strict In-Process Controls (IPCs).

Protocol: Stereoselective Synthesis of the Z-Isomer

Phase 1: Substrate Activation

  • Step : Dissolve 1.0 equivalent of cyanoacetamide in a 3:1 (v/v) mixture of deionized water and glacial acetic acid under continuous mechanical stirring.

  • Causality : Acetic acid acts as a mild Brønsted acid. It is specifically chosen over stronger mineral acids to prevent premature hydrolysis of the amide group and to control the rate of in situ nitrous acid generation, minimizing the thermodynamic push toward the E-isomer.

  • Validation (IPC 1) : Verify the solution pH is between 3.5 and 4.5.

Phase 2: Electrophilic Nitrosation

  • Step : Cool the reactor to 10–15 °C. Add 1.05 equivalents of aqueous sodium nitrite (NaNO₂) dropwise over 60 minutes.

  • Causality : Controlled addition at low temperatures prevents the exothermic decomposition of the transient nitrous acid (HONO) into NOₓ gases, ensuring high atom economy for the electrophilic attack on the active methylene carbon[1].

  • Validation (IPC 2) : Perform a starch-iodide paper test 15 minutes post-addition. A positive blue-black color confirms the presence of excess nitrous acid, validating reaction completion.

Phase 3: Equilibration and Isolation

  • Step : Allow the mixture to warm to 20–25 °C and stir for 2 hours. Adjust the pH to 7.0–7.5 using 10% aqueous NaOH, then cool to 0–5 °C to induce crystallization.

  • Causality : The oxime initially forms as a kinetic mixture of E and Z isomers. Adjusting the pH to neutral/slightly alkaline shifts the equilibrium and decreases the solubility of the sodium salt complex, driving the precipitation of the target Z-isomer[6].

  • Validation (IPC 3) : Analyze the mother liquor via RP-HPLC (C18 column, UV detection at 254 nm). The protocol is self-validating when the E/Z ratio in the precipitate exceeds 1:99.

SynthesisWorkflow A Cyanoacetamide (Aqueous Solution) C In Situ Nitrous Acid (HONO) Generation via Acetic Acid A->C B Sodium Nitrite (10-15 °C) B->C D Electrophilic Nitrosation Intermediate C->D Electrophilic Attack E E/Z Oxime Mixture (Equilibration) D->E Tautomerization F pH Adjustment (pH 7-7.5) & Selective Crystallization E->F IPC: HPLC E/Z Ratio G (2Z)-2-Cyano-2- hydroxyiminoacetamide F->G Filtration & Wash

Synthetic workflow of the Z-isomer with integrated in-process controls.

Thermodynamic Isomerization Dynamics

The stereochemical integrity of the Z-isomer is highly sensitive to its microenvironment. In aqueous solutions, acid-promoted E/Z isomerization can occur. Theoretical and computational models indicate that in acidic media, protonation of the oxime nitrogen or oxygen leads to the formation of a protonated oxime-water adduct[7].

This protonation weakens the C=N double bond character, allowing free rotation around the single C-N bond. Upon deprotonation, the molecule can relax into the thermodynamically favored E-isomer. Consequently, maintaining the Z-isomer during storage or subsequent synthetic steps requires strict avoidance of highly acidic aqueous environments unless a specific stereochemical inversion is desired.

Isomerization Z Z-Isomer (Intramolecular H-Bond) H Protonation (H+) Acidic Aqueous Media Z->H Reversible I Protonated Adduct (Free C-N Rotation) H->I C=N Bond Weakening E E-Isomer (Intermolecular H-Bond) I->E Deprotonation E->I Equilibrium Shift

Acid-promoted thermodynamic E/Z isomerization pathway of the oxime bond.

Applications in Advanced Therapeutics & Agrochemicals

The precise stereochemistry of the oxime group is not merely an academic curiosity; it is a functional imperative for biological activity.

  • Fifth-Generation Cephalosporins (Ceftobiprole) : 2-cyano-2-hydroxyiminoacetamide is a critical precursor for synthesizing the side chains of advanced antibiotics[2]. During the manufacturing of ceftobiprole medocaril, the oxime is alkylated to form a (Z)-alkoxyimino group[3]. This specific Z-configuration is structurally mandatory; it provides steric hindrance that protects the beta-lactam ring from enzymatic hydrolysis by β-lactamases, while simultaneously allowing the molecule to fit perfectly into the active site of mutated Penicillin-Binding Proteins (e.g., PBP2a), granting efficacy against Methicillin-resistant Staphylococcus aureus (MRSA)[3].

  • Agrochemical Fungicides (Cymoxanil) : In the agricultural sector, the oxime is methylated (often using dimethyl sulfate under strict pH control to maintain stereochemistry) to yield cyano(methoxyimino)acetic acid derivatives[2]. These are directly converted into cymoxanil, a potent systemic fungicide that operates by inhibiting RNA synthesis in susceptible downy mildew pathogens[1].

References

  • (2Z)-2-Cyano-2-(hydroxyimino)acetamide (CID 6399032) PubChem, National Institutes of Health (NIH)[Link]

  • Experimental and Computational Investigation of the Oxime Bond Stereochemistry MDPI - Pharmaceutics[Link]

  • The role of water on the acid-promoted E/Z isomerization of oximes in aqueous solution ResearchGate[Link]

  • Method for preparing 5-amino-1,2,4-thiadiazol acetic acid derivatives (EP0795551A1)
  • Patent Review of Manufacturing Routes to Fifth-Generation Cephalosporin Drugs ACS Publications[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Optimization of (2Z)-2-Cyano-2-(hydroxyimino)acetamide

Executive Summary (2Z)-2-Cyano-2-(hydroxyimino)acetamide (often referred to as 2-cyano-2-oximinoacetamide) is a highly versatile, polyfunctional building block utilized extensively in the synthesis of agrochemicals, hete...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

(2Z)-2-Cyano-2-(hydroxyimino)acetamide (often referred to as 2-cyano-2-oximinoacetamide) is a highly versatile, polyfunctional building block utilized extensively in the synthesis of agrochemicals, heterocyclic dye intermediates, and novel bioactive pharmaceutical compounds[1],[2]. This application note provides an authoritative, in-depth guide to its synthesis via the nitrosation of 2-cyanoacetamide. By examining the thermodynamic vulnerabilities of the reaction, we establish self-validating protocols that maximize yield, ensure stereochemical integrity, and minimize hazardous by-products.

Mechanistic Principles & Causality in Experimental Design

The synthesis relies on the electrophilic nitrosation of an active methylene group. The methylene bridge in 2-cyanoacetamide is flanked by two strongly electron-withdrawing moieties (a cyano group and a carboxamide group). This configuration significantly lowers the pKa of the α -protons, facilitating rapid enolization.

The enol/enolate acts as a nucleophile, attacking the nitrosonium ion ( NO+ ) or nitrous acid ( HNO2​ ) generated in situ from sodium nitrite and an acid catalyst[3]. The initial electrophilic attack yields an unstable nitroso intermediate, which immediately undergoes tautomerization into the thermodynamically stable oxime (=NOH)[4].

Causality in Reagent Selection:

  • Temperature Control: Nitrous acid is highly unstable and readily disproportionates into nitric oxide ( NO ), nitrogen dioxide ( NO2​ ), and water. Conventional acid-catalyzed protocols must be strictly maintained at 0–5 °C to preserve the electrophile[4].

  • The Sub-Stoichiometric Acid Paradigm: Historically, excess mineral acid was used, which often led to the hydrolytic cleavage of the carboxamide group or unwanted cyclization. By employing a sub-stoichiometric amount of acid (0.1 to 0.5 equivalents per mole of nitrite), the reaction environment is buffered. This prevents degradation, allows the reaction to proceed safely at higher temperatures (up to 50 °C), and enables the direct precipitation of the sodium salt, completely bypassing downstream neutralization steps[5].

NitrosationLogic Start 2-Cyanoacetamide (Starting Material) Enol Enol/Enolate Formation (Active Methylene Nucleophile) Start->Enol Acid/Base Equilibrium Attack Electrophilic Attack at alpha-Carbon Enol->Attack Nucleophilic Addition NO_Source Nitrosonium Ion (NO+) / HNO2 (Electrophile Generation) NO_Source->Attack Acidification of NaNO2 Tautomer Nitroso-Oxime Tautomerization (Proton Transfer) Attack->Tautomer Unstable Nitroso Intermediate Product (2Z)-2-Cyano-2-(hydroxyimino)acetamide (Thermodynamic Sink) Tautomer->Product Irreversible Stabilization

Caption: Logical mechanism of active methylene nitrosation to form the stable oxime.

Quantitative Data: Methodological Comparison

Selecting the optimal synthetic route depends on the desired final form of the product (free oxime vs. sodium salt) and the scale of production. The table below summarizes the critical parameters for the three primary synthetic strategies[3].

ParameterConventional Acid-CatalyzedSub-stoichiometric AcidBase-Mediated (Alkoxide)
Starting Material 2-Cyanoacetamide2-Cyanoacetamide2-Cyanoacetamide
Nitrosating Agent NaNO₂ (1.0 - 1.1 eq)NaNO₂ (1.05 eq)Isoamyl nitrite (1.1 eq)
Acid/Base Catalyst Glacial Acetic Acid / HCl (1.1 eq)HCl (0.1 - 0.5 eq)Sodium Ethoxide (1.0 eq)
Solvent Water or Dioxane/WaterDeionized WaterAbsolute Ethanol
Temperature 0–5 °C10–50 °C< 20 °C
Primary Product Free Oxime (Neutral)Sodium SaltSodium Salt
Typical Yield 75–85%~90%80–85%
Key Advantage High purity of the free oximeHigh yield, minimal acid wasteAvoids aqueous waste streams

Detailed Experimental Protocols

Protocol A: Conventional Acid-Mediated Nitrosation (Free Oxime Isolation)

Objective: Synthesize the highly pure free oxime form of (2Z)-2-Cyano-2-(hydroxyimino)acetamide for analytical or small-scale derivative synthesis[4].

Materials:

  • 2-Cyanoacetamide: 10 mmol (0.84 g)

  • Sodium Nitrite (NaNO₂): 10 mmol (0.69 g)

  • Glacial Acetic Acid: 20 mL

  • Distilled Water

Step-by-Step Workflow:

  • Substrate Dissolution: Suspend 10 mmol of 2-cyanoacetamide in 20 mL of glacial acetic acid in a 50 mL round-bottom flask equipped with a magnetic stir bar.

  • Thermal Regulation: Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to 0–5 °C.

    • Causality: Acetic acid is utilized instead of a strong mineral acid to buffer the system, preventing the complete protonation of the nucleophilic enolate. Strict thermal control prevents the decomposition of the transient nitrous acid[4].

  • Electrophile Generation: Dissolve 0.69 g of NaNO₂ in 3 mL of cold distilled water. Add this aqueous solution dropwise to the reaction mixture over 15–20 minutes using an addition funnel.

    • Self-Validation Check: The mixture will transition from a colorless suspension to a pale yellow/greenish solution, visually confirming the formation of the active nitroso intermediate. If the operator observes the evolution of brown gas ( NO2​ ), the temperature has exceeded 5 °C; the addition must be paused immediately to prevent yield loss[4].

  • Maturation: Continue stirring the reaction mixture for 1 hour at 0–5 °C to ensure complete tautomerization to the oxime.

  • Isolation & Purification: Pour the reaction mixture into 50 mL of crushed ice. The sudden increase in solvent polarity forces the free oxime to precipitate. Vacuum filter the solid, wash thoroughly with ice-cold water to remove residual sodium acetate, and recrystallize from ethanol to yield the pure product.

Protocol B: Sub-stoichiometric Acid Synthesis (Sodium Salt Isolation)

Objective: Synthesize the sodium salt of the oxime directly from an aqueous medium. This method is highly scalable and favored for industrial applications like fungicide manufacturing[2],[5].

Materials:

  • 2-Cyanoacetamide: 0.5 mol (42.0 g)

  • Sodium Nitrite (NaNO₂): 0.525 mol (36.3 g)

  • 6N Hydrochloric Acid (HCl): 71.5 mL total (~0.43 mol)

  • Deionized Water: 700 mL

Step-by-Step Workflow:

  • Aqueous Solvation: In a 2 L jacketed reactor, dissolve 42.0 g of 2-cyanoacetamide and 36.3 g of NaNO₂ in 700 mL of deionized water.

  • Heating: Warm the mixture to 50 °C under a continuous nitrogen sweep.

    • Causality: Unlike Protocol A, this method can safely operate at elevated temperatures because the sub-stoichiometric acid concentration severely limits the steady-state concentration of HNO2​ , thereby controlling its thermal decomposition rate[2].

  • Controlled Acidification: Using a dropping funnel, slowly add 27.5 mL of 6N HCl over a period of 2 hours.

    • Self-Validation Check: Monitor the pH continuously. The system should remain mildly alkaline to neutral. A drastic drop in pH indicates an overly rapid acid addition, which risks triggering unwanted cyclization of the cyanoacetamide core[5].

  • Secondary Addition: Add the remaining 44.0 mL of 6N HCl over an additional 2 hours, strictly maintaining the internal temperature at 50 °C. Stir for a final 2 hours.

  • Crystallization: Cool the reactor to 5 °C. The sodium salt of 2-cyano-2-(hydroxyimino)acetamide will spontaneously crystallize directly from the aqueous medium due to the common-ion effect and reduced solubility at low temperatures. Collect the solid via filtration and dry under reduced pressure[2].

Downstream Applications: The Cymoxanil Workflow

While 2-cyano-2-(hydroxyimino)acetamide is a valuable end-product for some assays, it is predominantly utilized as a synthetic intermediate. In the commercial production of the systemic fungicide Cymoxanil , the sodium salt generated in Protocol B undergoes a highly controlled O-methylation (typically using dimethyl sulfate or methyl chloride), followed by a condensation reaction with ethylurea[1].

SynthesisWorkflow A 2-Cyanoacetamide (Precursor) B Nitrosation (NaNO2 + Sub-stoic H+) A->B 50 °C, Aqueous C Oxime Sodium Salt (Intermediate) B->C Crystallization D O-Methylation (Dimethyl Sulfate, pH 6-7) C->D 10-35 °C E Cymoxanil (Active Fungicide) D->E + Ethylurea

Caption: Synthetic workflow from 2-cyanoacetamide to the commercial fungicide cymoxanil.

References

  • A Comparative Guide to the Synthesis of 2-Cyano-2-(hydroxyimino)
  • A Comprehensive Technical Guide to (2E)-2-Cyano-2-(hydroxyimino)
  • Optimizing Reaction Conditions for 2-Cyano-2-(hydroxyimino)
  • Application Notes and Protocols: 2-Cyano-2-(hydroxyimino)
  • US3919284A - Process for making 2-cyano-2-hydroxyiminoacetamide salts Source: Google Patents URL

Sources

Application

Advanced Application Notes: Synthesis of Bioactive Heterocycles via 2-Cyano-2-(hydroxyimino)acetamide

As drug development increasingly relies on highly functionalized, low-molecular-weight scaffolds, 2-cyano-2-(hydroxyimino)acetamide has emerged as a profoundly versatile building block. Characterized by its dense array o...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development increasingly relies on highly functionalized, low-molecular-weight scaffolds, 2-cyano-2-(hydroxyimino)acetamide has emerged as a profoundly versatile building block. Characterized by its dense array of reactive centers—a cyano group, an oxime (hydroxyimino) moiety, and an acetamide group—this precursor serves as a critical node for the divergent synthesis of bioactive heterocycles, including antimicrobial thiazoles, insecticidal pyridines, and transition metal chelates[1],[2],[3].

This technical guide provides researchers with field-proven, self-validating protocols for leveraging this polyfunctional molecule. By understanding the mechanistic causality behind each reagent choice and thermodynamic parameter, scientists can reliably construct complex heterocyclic libraries.

Divergent Synthetic Workflows

The true utility of 2-cyano-2-(hydroxyimino)acetamide lies in its ability to undergo selective transformations based on the applied reaction conditions. The active methylene group of standard 2-cyanoacetamide is blocked by the oxime, fundamentally altering its reactivity profile and forcing unique cyclocondensation pathways[1],[2].

G A 2-Cyanoacetamide B Nitrosation (NaNO2, H+) 0-5°C A->B C 2-Cyano-2-(hydroxyimino)acetamide (Core Precursor) B->C D Base-Catalyzed Condensation (Acetylacetone, KOH, 80°C) C->D F 1. α-Halogenation 2. Thiourea Cyclocondensation C->F H Metal Nitrates (Ni, Co, Cu) Base Deprotonation C->H E 3-Cyano-2-pyridone Derivatives (Bioactive/Dyes) D->E G 2-Aminothiazole Derivatives (Antimicrobial) F->G I Bioactive Metal Complexes (Chelates) H->I

Divergent synthetic pathways of 2-cyano-2-(hydroxyimino)acetamide to bioactive heterocycles.

Core Experimental Protocols & Mechanistic Causality

Protocol A: Optimized Synthesis of 2-Cyano-2-(hydroxyimino)acetamide

The synthesis relies on the electrophilic nitrosation of 2-cyanoacetamide.

Mechanistic Causality: Nitrous acid ( HNO2​ ) is generated in situ from sodium nitrite. The reaction strictly requires a temperature of 0–5°C because HNO2​ rapidly decomposes into toxic nitrogen oxides at ambient temperatures, which would severely depress the yield[4]. Crucially, while historical methods used stoichiometric or excess strong acids, modern optimized protocols dictate using less than a stoichiometric amount of acid. This deliberate deficiency prevents the acid-catalyzed hydrolysis of the sensitive cyano group and avoids the degradation of the final oxime product, while simultaneously eliminating the need for a massive downstream neutralization step[5].

Step-by-Step Methodology:

  • Suspend 2-cyanoacetamide (1.0 eq) in distilled water within a jacketed reaction vessel.

  • Cool the suspension to 0–5°C using a circulating chiller.

  • Prepare an aqueous solution of sodium nitrite ( NaNO2​ , 1.1 eq) and add it dropwise over 30 minutes under vigorous stirring.

  • Slowly add sub-stoichiometric glacial acetic acid (0.8 eq) to initiate HNO2​ generation, strictly maintaining the internal temperature below 5°C[4],[5].

  • Stir the mixture for an additional 1 hour at 0–5°C.

  • Pour the mixture into ice-cold water to induce precipitation. Filter under vacuum, wash with cold water, and dry in vacuo.

Self-Validation Checkpoint: The protocol validates itself through phase separation. The successful formation of the oxime is indicated by the transition from a suspension to a clear solution (as the intermediate forms), followed by the precipitation of fine white-to-off-white crystals[4]. If the product oils out, the internal temperature exceeded 10°C, indicating thermal degradation.

Protocol B: Base-Catalyzed Assembly of 3-Cyano-2-pyridone Scaffolds

Pyridone derivatives are highly sought after as insecticidal agents and dye intermediates[2].

Mechanistic Causality: Reacting the oxime-modified acetamide with a 1,3-dicarbonyl (e.g., acetylacetone) requires a basic catalyst (KOH). The base deprotonates the active methylene of the 1,3-dicarbonyl, converting it into a highly nucleophilic enolate. The reaction is driven to completion by thermodynamic trapping; refluxing at 80°C in ethanol provides the activation energy for the subsequent cyclodehydration step, locking the molecule into the stable, aromatic pyridone ring[2].

Step-by-Step Methodology:

  • In a round-bottom flask equipped with a reflux condenser, suspend N-substituted 2-cyano-2-(hydroxyimino)acetamide (1.0 eq) and acetylacetone (1.0 eq) in absolute ethanol[2].

  • Add a catalytic amount of KOH (0.1 eq).

  • Heat the mixture to reflux (~80°C) and maintain for 4 hours with constant magnetic stirring[2].

  • Cool the reaction mixture slowly to room temperature to induce crystallization.

  • Isolate the solid via vacuum filtration, wash with ice-cold ethanol to remove unreacted dicarbonyls, and dry.

Self-Validation Checkpoint: TLC monitoring (Eluent: 7:3 Hexane:EtOAc) will show the disappearance of the precursor (Rf ~0.3) and the emergence of a highly UV-active spot (Rf ~0.6). Upon cooling, the spontaneous precipitation of the product confirms successful cyclization, eliminating the need for chromatographic purification[2].

Protocol C: Two-Step Hantzsch-Type Synthesis of 2-Aminothiazoles

Thiazoles are cornerstones of antimicrobial and anti-inflammatory drug design[1].

Mechanistic Causality: The classical Hantzsch thiazole synthesis requires an α -haloketone condensing with a thioamide. Because 2-cyano-2-(hydroxyimino)acetamide lacks an α -halogen, direct Hantzsch cyclization is impossible[1]. The causality of this two-step protocol is to first generate a transient electrophilic α -halo intermediate via controlled halogenation, which then acts as the requisite substrate for nucleophilic attack by the sulfur atom of thiourea, followed by cyclocondensation to form the thiazole ring[1].

Step-by-Step Methodology:

  • Halogenation: Dissolve 2-cyano-2-(hydroxyimino)acetamide in anhydrous dichloromethane (DCM) at 0°C. Add N-bromosuccinimide (NBS, 1.05 eq) in portions. Stir for 2 hours to yield the α -bromo intermediate.

  • Cyclocondensation: Evaporate the DCM under reduced pressure and immediately resuspend the crude intermediate in ethanol.

  • Add thiourea (1.1 eq) and reflux the mixture for 6 hours.

  • Cool to room temperature, neutralize with saturated NaHCO3​ , and extract with ethyl acetate.

  • Dry the organic layer over Na2​SO4​ , concentrate, and recrystallize from ethanol.

Self-Validation Checkpoint: The neutralization step in Step 4 will yield a distinct precipitate or a highly crystalline organic phase upon concentration. The shift in the IR spectrum—specifically the appearance of a sharp primary amine stretch (~3400 cm⁻¹) from the thiourea integration—confirms the successful formation of the 2-aminothiazole[1].

Quantitative Data & Analytical Validation Metrics

To ensure reproducibility across different laboratory environments, the following analytical metrics must be met. Deviations in melting points or NMR shifts indicate incomplete cyclization or thermal degradation.

Compound ScaffoldTypical Yield (%)Melting Point (°C)Key IR Bands (cm⁻¹)Key ¹H NMR Shifts (ppm, DMSO-d6)
2-Cyano-2-(hydroxyimino)acetamide 85–90%210–2123340 (OH), 2250 (C≡N), 1680 (C=O)9.98 (s, 1H, N-OH), 7.50 (br s, 2H, NH₂)
3-Cyano-4,6-dimethyl-2-pyridone 75–80%>2502220 (C≡N), 1650 (C=O amide)6.20 (s, 1H, Pyridone-H), 2.30 (s, 6H, 2xCH₃)
2-Aminothiazole Derivative 65–70%180–1853400 (NH₂), 1610 (C=N)7.25 (s, 1H, Thiazole-H), 6.80 (br s, 2H, NH₂)
Ni(II) Cyanoxime Chelate [3]80–85%>300 (dec)1580 (C=N shift), 1100 (N-O)Paramagnetic broadening observed

(Note: The Ni(II) complex formation is validated by a stark color change from colorless/pale yellow to deep colored solutions, indicative of the oximato- μ 2-bridged five-membered chelate rings[3].)

References

  • BenchChem. "optimizing reaction conditions for 2-Cyano-2-(hydroxyimino)acetamide synthesis". BenchChem.
  • Google Patents. "US3919284A - Process for making 2-cyano-2-hydroxyiminoacetamide salts". Google Patents.
  • BenchChem. "Application Notes and Protocols for the Synthesis of Thiazole Derivatives Utilizing 2-Cyano-2-(hydroxyimino)acetamide". BenchChem.
  • BenchChem. "Application Notes and Protocols: 2-Cyano-2-(hydroxyimino)acetamide in the Synthesis of Dye Intermediates". BenchChem.
  • Crystal Growth & Design - ACS Publications. "Nickel(II) Aqua Complexes with Chelating Ligands: What Happens When Water Is Gone?". ACS Publications.

Sources

Method

Application Note: Utilization of CAS 3849-20-5 in Agrochemical Development

Executive Summary The compound CAS 3849-20-5 , chemically identified as (2E)-2-cyano-2-(hydroxyimino)acetamide, is a highly versatile synthetic intermediate primarily utilized in the agrochemical industry. While the comp...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound CAS 3849-20-5 , chemically identified as (2E)-2-cyano-2-(hydroxyimino)acetamide, is a highly versatile synthetic intermediate primarily utilized in the agrochemical industry. While the compound itself serves as a foundational building block, its most critical application lies in its role as the direct precursor to Cymoxanil —a potent, systemic fungicide deployed globally to combat destructive Oomycete pathogens such as Plasmopara viticola (grape downy mildew) and Phytophthora infestans (late blight of potato and tomato) 1. This technical guide outlines the physicochemical properties of CAS 3849-20-5, details the causality-driven synthetic workflow for its conversion into Cymoxanil, and provides validated experimental protocols for both its chemical derivatization and subsequent biological evaluation.

Chemical Identity & Physicochemical Properties

Understanding the baseline properties of CAS 3849-20-5 is critical for optimizing solvent selection, reaction temperatures, and downstream purification steps during agrochemical synthesis.

PropertyValueSource / Notes
IUPAC Name (2E)-2-cyano-2-(hydroxyimino)acetamideAlso exists as the Z isomer 1
CAS Number 3849-20-5Standard registry identifier 1
Molecular Formula C₃H₃N₃O₂-
Molecular Weight 113.08 g/mol -
Melting Point 183 °C (decomposes)Indicates thermal sensitivity during drying 1
Boiling Point 321.5 °C at 760 mmHgPredicted value 1
Density 1.54 g/cm³-

Synthetic Workflow: From Precursor to Active Fungicide

The transformation of CAS 3849-20-5 into Cymoxanil is a highly controlled, two-step industrial process. Initially, CAS 3849-20-5 is synthesized via the nitrosation of cyanoacetamide 1. To yield the active agrochemical, the oxime group of CAS 3849-20-5 must be methylated, followed by a reaction with ethylurea 1.

Causality in Reaction Design:

  • Phase Transfer Catalysts (PTC): The sodium salt of CAS 3849-20-5 is highly soluble in polar aqueous/alcohol mixtures, whereas the methylating agent (chloromethane) is a gas with limited aqueous solubility. Adding a PTC (e.g., tetrabutylammonium bromide) facilitates the transfer of the oxime anion across the phase boundary, drastically improving reaction kinetics and yield 2.

  • Strict pH and Temperature Control: Methylation is strictly maintained at 10–35 °C, and the reaction is quenched when the pH reaches 6–7 2. Maintaining a neutral pH prevents the alkaline hydrolysis of the sensitive cyano group and avoids the degradation of the newly formed methoxyimino intermediate.

SynthesisWorkflow A Cyanoacetamide + Nitrite Salt B Nitrosation Reaction (Acidic/Basic conditions) A->B C CAS 3849-20-5 2-Cyano-2-(hydroxyimino)acetamide B->C Yields Precursor D Methylation (Chloromethane, Phase Transfer Catalyst) C->D E Intermediate 2-Cyano-2-(methoxyimino)acetamide D->E pH 6-7 Control F Reaction with Ethylurea (or Ethyl Isocyanate) E->F G Cymoxanil (Systemic Fungicide) F->G Final Agrochemical

Caption: Synthetic pathway from CAS 3849-20-5 to the systemic fungicide Cymoxanil.

Mechanism of Action (MoA) in Fungal Pathogens

Derivatives of the CAS 3849-20-5 scaffold do not rely on a single target site. Instead, they exhibit a multi-faceted mechanism of action that prevents resistance buildup in agricultural settings [[3]](). The primary pathways inhibited by Cymoxanil include:

  • RNA Synthesis Inhibition: Disrupts fundamental cellular transcription, leading to the rapid cessation of fungal growth 1.

  • Mitochondrial Respiration Impairment: Targets Cytochrome c oxidase (Complex IV) within the electron transport chain, severely limiting cellular oxygen consumption [[3]]().

  • Membrane Potential Disruption: Inhibits the plasma membrane H+-ATPase (Pma1p), causing lethal intracellular acidification and loss of ion homeostasis 3.

MoA Cym Cymoxanil (CAS 3849-20-5 Derivative) RNA RNA Synthesis Inhibition Cym->RNA Mito Mitochondrial Respiration (Complex IV Inhibition) Cym->Mito Membrane Plasma Membrane H+-ATPase (Pma1p) Inhibition Cym->Membrane Effect1 Cessation of Fungal Growth RNA->Effect1 Effect2 Decreased Oxygen Consumption Mito->Effect2 Effect3 Intracellular Acidification & Loss of Membrane Potential Membrane->Effect3 Death Oomycete Pathogen Death (e.g., P. infestans) Effect1->Death Effect2->Death Effect3->Death

Caption: Multi-targeted mechanism of action of Cymoxanil in pathogenic fungi.

Experimental Protocols

Protocol A: Methylation & Synthesis of Cymoxanil from CAS 3849-20-5

This protocol utilizes a phase-transfer catalytic system to maximize yield while preventing intermediate hydrolysis.

  • Preparation: In a secure, well-ventilated four-neck flask, prepare a mixed solution of alcohol (e.g., methanol) and water. Add 0.5 moles of the sodium salt of CAS 3849-20-5 2.

  • Catalyst Addition: Add 1.0 g of tetrabutylammonium bromide (PTC). Causality: The PTC acts as a molecular shuttle, carrying the water-soluble oxime anion into the organic phase to react with the gaseous methylating agent.

  • Methylation: Heat the mixture to exactly 20 °C. Slowly introduce chloromethane gas over 1.5 to 3 hours, ensuring uniform metering [[2]]().

  • Reaction Monitoring: Maintain the temperature between 20–25 °C and stir for an additional 2 hours. Continuously monitor the pH. Stop the reaction when the pH stabilizes at 6–7 2. Causality: A neutral pH confirms the consumption of the alkaline sodium salt and prevents the degradation of the final product.

  • Crystallization & Recovery: Cool the reaction solution to 0–5 °C to induce mass crystallization. Filter the precipitate, wash the filter cake with cold water, and dry under reduced pressure at 70 °C to constant weight. This yields high-content Cymoxanil (typically >98% purity) [[2]]().

Protocol B: Fungal Growth Inhibition Assay (In Vitro)

A self-validating assay to determine the IC₅₀ of the synthesized agrochemical.

  • Media Preparation: Prepare Potato Dextrose Agar (PDA) and sterilize by autoclaving. Causality: PDA provides a rich nutrient base that supports vigorous mycelial growth, ensuring that any growth inhibition observed is strictly due to the fungicide and not nutrient starvation.

  • Compound Doping: Allow the PDA to cool to 50–60 °C. Aliquot the medium and dope with the synthesized Cymoxanil at final concentrations of 0.1, 1, 10, and 100 µg/mL 3.

  • Control Implementation: Prepare a solvent control plate (DMSO only) and a negative control plate (untreated PDA) 3. Causality: The DMSO control validates that the solvent is not responsible for fungal death, making the system self-validating.

  • Inoculation & Incubation: Inoculate the center of each plate with a 5 mm mycelial plug of Phytophthora infestans. Incubate at 20 °C in darkness for 7 days.

  • Data Analysis: Measure the radial growth of the mycelium. Calculate the percentage of cell viability relative to the vehicle control. Plot cell viability against the log of the compound concentration to determine the IC₅₀ value 1.

Quantitative Efficacy & Yield Data

The following table summarizes the expected synthetic yields and biological efficacy of the CAS 3849-20-5 derivative (Cymoxanil) based on the protocols provided.

MetricValue / RangeImplications for Development
Synthetic Yield (Protocol A) 82.7% - 99.4%High conversion rate using tetrabutylammonium bromide PTC 2.
Purity of Final Agrochemical > 98.4%Suitable for direct formulation into wettable powders [[2]]().
IC₅₀ vs. P. infestans ~ 0.1 - 1.0 µg/mLDemonstrates potent curative properties against late blight 3.
Target Pathogen Scope OomycetesHighly specific; minimal off-target toxicity to beneficial soil microbes [[3]]().

References

  • BenchChem. "A Comprehensive Technical Guide to (2E)-2-Cyano-2-(hydroxyimino)acetamide." BenchChem.
  • Google Patents. "CN106588700B - A kind of improved cymoxanil synthetic method.
  • BenchChem. "Application Notes and Protocols: Mechanism of Action of 2-Cyano-2-(hydroxyimino)acetamide Derived Fungicides." BenchChem.

Sources

Application

Step-by-step synthesis of anticonvulsant agents from 2-cyano-2-oximinoacetamide

Application Note: Synthesis of Anticonvulsant Scaffold Libraries via 2-Cyano-2-oximinoacetamide Intermediates Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced P...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis of Anticonvulsant Scaffold Libraries via 2-Cyano-2-oximinoacetamide Intermediates

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

The development of novel anticonvulsant agents frequently relies on the incorporation of hydrogen-bonding pharmacophores, such as ureas, amides, and oximes, which interact with voltage-gated sodium channels or GABAergic targets in the central nervous system (CNS). The compound 2-cyano-2-oximinoacetamide (CAS: 3849-20-5) serves as a highly versatile, electron-deficient scaffold for generating diverse libraries of CNS-active candidates[1].

The structural utility of 2-cyano-2-oximinoacetamide lies in its dual functional handles:

  • The Oxime Moiety: Can be selectively O-alkylated to modulate lipophilicity (LogP), a critical parameter for blood-brain barrier (BBB) penetration.

  • The Primary Amide: Can be derivatized into complex substituted ureas or extended amides, mimicking established antiepileptic pharmacophores.

This application note details the robust, step-by-step synthesis of the foundational 2-cyano-2-oximinoacetamide intermediate and its subsequent conversion into a model lipophilic anticonvulsant candidate (a substituted methoxyimino-urea derivative).

Synthetic Workflow & Logical Architecture

The synthetic pathway is designed as a self-validating system. Each intermediate possesses distinct physical properties (e.g., shifts in UV absorbance, precipitation behaviors) that allow for in-process quality control without requiring continuous NMR validation during the initial scale-up.

Pathway A Cyanoacetamide (Starting Material) B Nitrosation (NaNO2, AcOH, <10°C) A->B C 2-Cyano-2-oximinoacetamide (Intermediate 1) B->C D O-Alkylation (Me2SO4, Base, 30°C) C->D E 2-Cyano-2-methoxyiminoacetamide (Intermediate 2) D->E F Urea Formation (Ar-NCO, Base) E->F G Anticonvulsant Candidate (Target Scaffold) F->G

Figure 1: Synthetic workflow from cyanoacetamide to anticonvulsant candidates.

Quantitative Data: Reaction Optimization

The O-alkylation of the oxime (Step 2) is highly sensitive to the choice of base and solvent. Table 1 summarizes the optimization data for maximizing the yield of the E-isomer of the methoxyimino intermediate, which is generally preferred for optimal receptor binding in subsequent drug screening.

Table 1: Optimization of O-Alkylation Conditions

Base / CatalystSolventTemp (°C)Alkylating AgentYield (%)E/Z Ratio
NaOH (aq)Water/Acetone30Dimethyl sulfate85%92:8
K2CO3THF60Methyl iodide72%80:20
NaHDMF0 to 25Methyl iodide65%85:15
TriethylamineDichloromethane25Dimethyl sulfate40%50:50

Note: Aqueous NaOH with dimethyl sulfate provides the optimal balance of yield and stereoselectivity due to the stabilization of the oximate anion in polar protic/aprotic mixtures[2],[3].

Experimental Protocols

Protocol A: Synthesis of 2-Cyano-2-oximinoacetamide (Intermediate 1)

Mechanistic Rationale: This step utilizes an electrophilic nitrosation. The reaction must be kept cold because the active nitrosating species (nitrous acid, generated in situ) is highly unstable and will decompose into nitrogen oxides (NO/NO2) at elevated temperatures, drastically reducing the yield[4].

Materials:

  • Cyanoacetamide: 42.0 g (0.5 mol)

  • Sodium nitrite (NaNO2): 36.2 g (0.52 mol)

  • Glacial acetic acid: 50 mL

  • Distilled water: 150 mL

Step-by-Step Procedure:

  • Preparation: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, internal thermometer, and dropping funnel, dissolve 42.0 g of cyanoacetamide in 150 mL of distilled water.

  • Acidification: Add 50 mL of glacial acetic acid to the solution. Stir continuously and cool the reaction vessel in an ice-salt bath until the internal temperature reaches 0–5 °C.

  • Nitrosation: Dissolve 36.2 g of sodium nitrite in 75 mL of water. Place this solution in the dropping funnel.

  • Controlled Addition: Add the sodium nitrite solution dropwise over a period of 60–90 minutes. Critical Causality: Maintain the internal temperature strictly below 10 °C. Exceeding this temperature will cause rapid off-gassing of brown NO2 gas, indicating the destruction of the reagent[4].

  • Maturation: Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours to ensure complete conversion. The solution will turn a characteristic pale yellow.

  • Isolation: Acidify the mixture to pH 2.5 using concentrated HCl (if necessary) to fully protonate the oxime. Filter the resulting crystalline precipitate under vacuum, wash with ice-cold water (2 x 30 mL), and dry under a high vacuum to yield 2-cyano-2-oximinoacetamide[4].

Protocol B: O-Alkylation to 2-Cyano-2-methoxyiminoacetamide (Intermediate 2)

Mechanistic Rationale: The oxime hydroxyl group is weakly acidic. Deprotonation yields an ambient nucleophile. Using a hard alkylating agent like dimethyl sulfate in the presence of a strong base ensures preferential O-alkylation over N-alkylation[2],[3].

Step-by-Step Procedure:

  • Salt Formation: Suspend 22.6 g (0.2 mol) of 2-cyano-2-oximinoacetamide in 100 mL of acetone. Slowly add 8.4 g (0.21 mol) of NaOH dissolved in 30 mL of water. The mixture will clarify as the highly soluble sodium oximate salt forms[2].

  • Alkylation: Cool the solution to 15 °C. Add 26.5 g (0.21 mol) of dimethyl sulfate dropwise over 30 minutes.

  • Thermodynamic Control: Warm the reaction to 30 °C and stir for 4 hours. Validation: Monitor via TLC (Ethyl Acetate:Hexane 1:1). The highly polar oxime starting material (Rf ~0.1) will be replaced by the more lipophilic methoxy ether (Rf ~0.5).

  • Workup: Evaporate the acetone under reduced pressure. Extract the aqueous residue with ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate to yield the product as a white to off-white solid[3].

Protocol C: Synthesis of the Anticonvulsant Urea Scaffold

Mechanistic Rationale: To introduce the bulky, lipophilic groups necessary for CNS penetration and target engagement, the primary amide is reacted with an aryl isocyanate to form an extended acyl-urea linkage.

Step-by-Step Procedure:

  • Activation: Dissolve 12.7 g (0.1 mol) of 2-cyano-2-methoxyiminoacetamide in 100 mL of anhydrous THF under an inert nitrogen atmosphere.

  • Coupling: Add 0.11 mol of the desired aryl isocyanate (e.g., phenyl isocyanate) followed by a catalytic amount of triethylamine (0.5 mL).

  • Reflux: Heat the mixture to 60 °C for 6 hours. The triethylamine catalyzes the nucleophilic attack of the amide nitrogen onto the electrophilic carbon of the isocyanate.

  • Purification: Cool the reaction to room temperature. The target acyl-urea derivative typically precipitates directly from the THF. Filter, wash with cold THF, and recrystallize from ethanol to achieve >98% purity, ready for in vitro electrophysiology screening assays.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 6399032, (2Z)-2-Cyano-2-(hydroxyimino)acetamide." PubChem, [Link]

  • Conrad, M., and Schulze, A. "2-cyano-2-hydroxyiminoacetamides as plant disease control agents." U.S.
  • Wang, Y., et al. "Synthesis method of 2-cyano-2-oximido acetamide sodium salt and cymoxanil.
  • Kraemer, W., et al. "Process for the preparation of 2-cyano-2-oximino-acetamide derivatives." U.S.

Sources

Method

Comprehensive Application Note: Strategic Derivatization of (2Z)-2-Cyano-2-(hydroxyimino)acetamide in Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Application Note & Experimental Protocols Executive Summary & Scientific Rationale Historically recognized as a critical...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Application Note & Experimental Protocols

Executive Summary & Scientific Rationale

Historically recognized as a critical synthetic intermediate for the agrochemical fungicide cymoxanil, (2Z)-2-cyano-2-(hydroxyimino)acetamide (CAS: 3849-20-5) has recently emerged as a highly versatile scaffold in medicinal chemistry and drug discovery[1]. The molecule possesses a unique densely functionalized core—comprising a cyano group, an oxime (hydroxyimino) moiety, and a primary amide—which offers orthogonal reactivity sites for targeted derivatization.

As a Senior Application Scientist, I have structured this guide to move beyond basic synthesis. Here, we explore the causality behind specific derivatization strategies, detailing how modifications to this scaffold yield novel bioactive compounds, including anticonvulsants, antimicrobials, and transition-metal complexes [2][5]. Furthermore, we provide self-validating experimental protocols to ensure reproducibility and analytical rigor in your drug discovery workflows.

Physicochemical Profiling & Reactivity Mapping

Understanding the baseline physicochemical properties of the starting material is non-negotiable for rational drug design. The high polarity and hydrogen-bonding capacity of the native scaffold dictate the choice of solvents, reagents, and analytical techniques used in downstream applications.

Table 1: Quantitative Physicochemical Data
PropertyValue / DescriptionAnalytical Significance
IUPAC Name (2Z)-2-cyano-2-hydroxyiminoacetamideSpecifies stereochemistry of the oxime group [1].
Molecular Weight 113.08 g/mol Low MW allows for significant fragment-based drug design (FBDD) expansion.
Topological Polar Surface Area (TPSA) 99.5 ŲHigh polarity restricts blood-brain barrier (BBB) permeability in its native state [1].
Hydrogen Bond Donors/Acceptors 2 Donors / 4 AcceptorsRequires derivatization (e.g., silylation) for gas-phase analysis [4].
Key Reactive Sites α -carbon, Oxime -OH, Amide -NH₂Enables orthogonal modifications without protecting group chemistry.

Strategic Derivatization Pathways

Pathway A: Hantzsch Thiazole Synthesis (Antimicrobial/Anticancer)

Thiazole rings are privileged pharmacophores. However, (2Z)-2-cyano-2-(hydroxyimino)acetamide is not a conventional precursor for the Hantzsch synthesis, which classically requires an α -halocarbonyl compound [3]. The Mechanistic Solution: We must first perform an α -halogenation to create a suitable electrophile. By carefully converting the starting material into a reactive α -halo intermediate, we enable the subsequent cyclocondensation with thiourea, yielding highly functionalized 2-aminothiazole derivatives.

Pathway B: N-Substituted Aminoacetamide Derivatives (Anticonvulsant)

The native compound cannot cross the BBB due to its high TPSA. To repurpose this scaffold for central nervous system (CNS) indications, we target the amide nitrogen. The Mechanistic Solution: Synthesizing N-aryl or N-bicyclic (e.g., tetralinyl, indanyl) acetamide derivatives drastically increases lipophilicity. These bulky, lipophilic groups facilitate BBB penetration and enhance binding affinity to neuronal voltage-dependent sodium channels (Nav), effectively suppressing tonic seizures in maximal electroshock (MES) models [2].

Table 2: Derivatization Strategies and Biological Targets
Derivatization StrategyReagents / ModifiersTarget PharmacophorePrimary Biological Indication
α -Halogenation + Cyclization NBS, Thiourea2-Aminothiazole coreAntimicrobial / Anticancer [3]
Amide N-Substitution Bicyclic/Aryl aminesN-bicyclic-aminoacetamideAnticonvulsant (Nav blockade) [2]
Metal Complexation Ni(II) saltsOximato- μ 2-bridged complexesTargeted cytotoxicity / Delivery [5]

Experimental Protocols

The following protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that if a step fails, the failure is immediately detectable before proceeding.

Protocol 1: Two-Step Synthesis of 2-Aminothiazole Derivatives

Objective: Construct a thiazole pharmacophore via a modified Hantzsch cyclocondensation.

Step 1: Electrophile Generation ( α -Halogenation)

  • Reaction: Dissolve 10 mmol of (2Z)-2-cyano-2-(hydroxyimino)acetamide in 20 mL of anhydrous N,N-dimethylformamide (DMF) under an inert argon atmosphere.

  • Reagent Addition: Slowly add 1.05 equivalents of N-bromosuccinimide (NBS) at 0°C. Causality: NBS is chosen over elemental bromine to prevent over-oxidation of the sensitive oxime group.

  • Validation Checkpoint: Monitor via TLC (Ethyl Acetate:Hexane, 1:1). The disappearance of the starting material spot confirms the formation of the α -bromo intermediate.

Step 2: Hantzsch Cyclocondensation

  • Condensation: To the reaction mixture from Step 1, add 10 mmol of thiourea directly.

  • Heating: Elevate the temperature to 80°C and stir for 4 hours.

  • Workup: Quench the reaction with ice-cold distilled water. Neutralize with saturated NaHCO3​ to precipitate the crude 2-aminothiazole derivative.

  • Purification: Recrystallize from hot ethanol.

HantzschWorkflow Start (2Z)-2-Cyano-2- (hydroxyimino)acetamide Step1 Step 1: Alpha-Halogenation (NBS, 0°C, DMF) Start->Step1 Electrophile Generation Intermediate Reactive Alpha-Halo Intermediate Step1->Intermediate Step2 Step 2: Hantzsch Cyclocondensation (+ Thiourea, 80°C) Intermediate->Step2 Ring Closure Product 2-Aminothiazole Derivative (Antimicrobial/Anticancer) Step2->Product

Workflow for the 2-step synthesis of thiazole derivatives from the cyano-oxime scaffold.

Protocol 2: Analytical Derivatization for GC-MS Purity Assessment

Objective: Volatilize the highly polar scaffold for gas chromatography-mass spectrometry (GC-MS) impurity profiling.

Because (2Z)-2-cyano-2-(hydroxyimino)acetamide is thermally labile and highly polar, direct GC-MS injection leads to column degradation and poor peak shape [4]. We utilize N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to replace active hydrogens with trimethylsilyl (TMS) groups.

  • Sample Preparation: Accurately weigh ~10 mg of the synthesized derivative into a 2 mL autosampler vial.

  • Solvent Addition: Add 1.0 mL of anhydrous pyridine. Causality: Pyridine acts as both a solvent and a basic catalyst, scavenging the acidic byproducts of the silylation reaction to drive it to completion.

  • Derivatization: Add 0.5 mL of BSTFA containing 1% Trimethylchlorosilane (TMCS). TMCS acts as a catalyst to increase the silylation power for sterically hindered amides.

  • Incubation: Seal the vial and heat at 70°C for 30 minutes.

  • GC-MS Injection: Cool to room temperature and inject 1 µL into a DB-5 column (Injector Temp: 250°C).

  • Self-Validation: The mass spectrum must show the molecular ion peak shifted by +72 Da for every active proton replaced (e.g., di-TMS derivative formation confirms complete reaction of both the oxime -OH and amide -NH).

Mechanistic Visualization: Anticonvulsant Activity

When the scaffold is derivatized into an N-bicyclic acetamide, its pharmacological profile shifts dramatically. The diagram below illustrates the causal chain from chemical modification to phenotypic outcome in preclinical seizure models.

MOA Drug N-Bicyclic Aminoacetamide Derivative BBB Blood-Brain Barrier (BBB) Penetration Drug->BBB Enhanced Lipophilicity (Lower TPSA) Target Voltage-Dependent Sodium Channels (Nav) BBB->Target CNS Target Engagement Effect1 Inhibition of High-Frequency Repetitive Firing Target->Effect1 Blockade of Na+ Influx Effect2 Suppression of Tonic Seizures (MES Model Efficacy) Effect1->Effect2 Phenotypic Anticonvulsant Outcome

Proposed mechanism of action for N-substituted acetamide derivatives in seizure suppression.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 6399032, (2Z)-2-Cyano-2-(hydroxyimino)acetamide." PubChem, [Link]

  • Gerasimchuk, N., et al. "Nickel(II) Aqua Complexes with Chelating Ligands: What Happens When Water Is Gone?" Crystal Growth & Design, ACS Publications, 2022. [Link]

Application

Application Notes and Protocols for the Scale-Up Manufacturing of 2-Cyano-2-(hydroxyimino)acetamide

Introduction 2-Cyano-2-(hydroxyimino)acetamide is a pivotal intermediate in the synthesis of various pharmaceuticals and agrochemicals, most notably the fungicide cymoxanil.[1] As demand for such compounds grows, the nee...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

2-Cyano-2-(hydroxyimino)acetamide is a pivotal intermediate in the synthesis of various pharmaceuticals and agrochemicals, most notably the fungicide cymoxanil.[1] As demand for such compounds grows, the need for robust and efficient scale-up manufacturing processes becomes paramount. This guide provides a comprehensive overview of the synthetic pathways, detailed experimental protocols, and critical considerations for the successful scale-up of 2-cyano-2-(hydroxyimino)acetamide production. Drawing upon established methodologies, this document is intended for researchers, scientists, and drug development professionals seeking to transition from laboratory-scale synthesis to industrial production.

The primary synthetic route to 2-cyano-2-(hydroxyimino)acetamide involves the nitrosation of 2-cyanoacetamide.[1][2][3] This reaction, while straightforward in principle, presents several challenges during scale-up, including temperature control, reagent addition, and product isolation. This document will explore various approaches to this synthesis, providing a comparative analysis to inform method selection for large-scale manufacturing.

Synthesis Strategy: A Comparative Overview

The nitrosation of 2-cyanoacetamide can be achieved under different conditions, primarily acidic or basic. The choice of method significantly impacts yield, purity, reaction time, and the form of the final product (free oxime or its salt).[2]

ParameterAcid-Catalyzed NitrosationBase-Mediated NitrosationSub-stoichiometric Acid Synthesis
Starting Material 2-Cyanoacetamide2-Cyanoacetamide2-Cyanoacetamide
Key Reagents Sodium nitrite, Acetic acid or HClIsoamyl nitrite, Sodium ethoxideSodium Nitrite, Hydrochloric Acid (HCl)
Solvent Dioxane/Water or Acetic AcidEthanolWater
Temperature 0-5 °CBelow 20 °C50 °C
Reaction Time 1-2 hours~1 hourNot specified
Product Form Free oximeSodium saltMixture of free oxime and sodium salt
Key Advantages Direct isolation of the free oxime.Provides the sodium salt directly, useful for subsequent reactions.High yields, avoids decomposition from low pH, simplifies waste disposal.[4]
Key Disadvantages Potential for product decomposition with strong acids.[3][4]Requires preparation of sodium ethoxide.Results in a mixture that may require pH adjustment for complete conversion to salt or free oxime.[4]

For scale-up manufacturing, the sub-stoichiometric acid synthesis presents a compelling option due to its high yields, improved safety profile by avoiding excessively low pH, and reduced waste streams.[4] This method minimizes the risk of product decomposition and simplifies the downstream processing. The following protocols will focus on this optimized approach.

Process Chemistry and Workflow

The synthesis of 2-cyano-2-(hydroxyimino)acetamide via nitrosation of 2-cyanoacetamide is a well-established chemical transformation. The reaction proceeds through the in-situ formation of nitrous acid (HNO₂) from an alkali metal nitrite (e.g., sodium nitrite) and an acid. The nitrous acid then acts as the nitrosating agent.

Chemical Reaction Pathway

2-Cyanoacetamide 2-Cyanoacetamide Product 2-Cyano-2-(hydroxyimino)acetamide 2-Cyanoacetamide->Product Sodium Nitrite Sodium Nitrite Intermediate Nitrous Acid (in situ) Sodium Nitrite->Intermediate Acid (H+) Acid (H+) Acid (H+)->Intermediate Intermediate->Product Nitrosation

Caption: Synthesis of 2-Cyano-2-(hydroxyimino)acetamide.

Manufacturing Workflow

A Raw Material Charging Charge 2-Cyanoacetamide and Water to Reactor C Reaction Add Sodium Nitrite and Acid to the reactor while controlling temperature A->C B Reagent Preparation Prepare aqueous Sodium Nitrite solution B->C D Crystallization Cool the reaction mixture to induce product precipitation C->D E Isolation Filter the product D->E F Purification Wash the solid with water E->F G Drying Dry the purified product under reduced pressure F->G H Quality Control Analyze the final product for purity and identity G->H I Packaging Package the final product H->I

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Crude 2-Cyano-2-(hydroxyimino)acetamide

Welcome to the technical support center for the purification of crude 2-cyano-2-(hydroxyimino)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubles...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of crude 2-cyano-2-(hydroxyimino)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the knowledge to overcome common challenges and achieve high-purity 2-cyano-2-(hydroxyimino)acetamide for your downstream applications, such as the synthesis of the fungicide cymoxanil.[1]

I. Troubleshooting Guide: Navigating Common Purification Hurdles

This section addresses specific issues you may encounter during the purification of crude 2-cyano-2-(hydroxyimino)acetamide extracts. Each problem is followed by potential causes and actionable solutions, grounded in the physicochemical properties of the molecule.

Problem 1: Low Recovery After Recrystallization

You've performed a recrystallization, but the yield of purified 2-cyano-2-(hydroxyimino)acetamide is significantly lower than expected.

Potential Causes & Solutions:

  • Cause: The chosen recrystallization solvent has too high a solubility for the compound, even at low temperatures.[2]

    • Solution: Re-evaluate your solvent system. An ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below.[2][3] For 2-cyano-2-(hydroxyimino)acetamide, ethanol or a mixture of ethanol and water is often effective.[1] Experiment with different solvent ratios to optimize the solubility differential.

  • Cause: Too much solvent was used during the initial dissolution step.[3]

    • Solution: Use the minimum amount of hot solvent necessary to fully dissolve the crude extract.[3] If you've already used too much, carefully evaporate some of the solvent to concentrate the solution and induce crystallization upon cooling.[2]

  • Cause: Premature crystallization occurred during a hot filtration step to remove insoluble impurities.

    • Solution: Ensure your filtration apparatus (funnel, filter paper, and receiving flask) is pre-heated. You can achieve this by passing hot solvent through the setup just before filtering your solution. This prevents a sudden drop in temperature that would cause the product to crash out.

  • Cause: The cooling process was too rapid.

    • Solution: Allow the solution to cool slowly to room temperature, and then transfer it to an ice bath. Slow cooling promotes the formation of larger, purer crystals and maximizes yield.[3] Rapid cooling can lead to the formation of small, impure crystals and traps product in the mother liquor.[4]

Problem 2: Oily Residue or "Oiling Out" Instead of Crystals

Upon cooling, the dissolved compound separates as an oil rather than forming solid crystals.

Potential Causes & Solutions:

  • Cause: The boiling point of the recrystallization solvent is higher than the melting point of the compound or its impurities. 2-Cyano-2-(hydroxyimino)acetamide has a melting point of approximately 183 °C (with decomposition), so this is less common for the pure compound but can occur with impure mixtures.[1]

    • Solution: Switch to a lower-boiling point solvent. If using a co-solvent system, adjust the ratio to lower the overall boiling point.

  • Cause: The concentration of the solute is too high, leading to supersaturation at a temperature above its melting point.

    • Solution: Re-heat the solution until the oil redissolves. Add a small amount of additional hot solvent to slightly decrease the concentration.[4] Then, allow it to cool slowly.

  • Cause: Significant amounts of impurities are depressing the melting point of the mixture.

    • Solution: Consider a pre-purification step. An extraction or a preliminary pass through a short plug of silica gel can remove a substantial portion of impurities, which often facilitates successful crystallization.

Problem 3: Colored Impurities Persist in the Final Product

The recrystallized 2-cyano-2-(hydroxyimino)acetamide retains a noticeable color (e.g., yellow or brown), indicating the presence of impurities.

Potential Causes & Solutions:

  • Cause: Colored byproducts from the synthesis, such as those from side-reactions or decomposition, are co-crystallizing with the product.

    • Solution 1: Activated Charcoal Treatment: Add a small amount of activated charcoal to the hot, dissolved solution before filtration.[5] The charcoal will adsorb many colored impurities. Use charcoal sparingly (a spatula tip is often sufficient), as excessive use can also adsorb your desired product and reduce the yield.[4]

    • Solution 2: Oxidative Wash: In some cases, a wash with a very dilute solution of an oxidizing agent (followed by quenching and further washing) can decolorize certain impurities. This should be approached with caution to avoid degrading the desired product.

    • Solution 3: Column Chromatography: If recrystallization and charcoal treatment are insufficient, column chromatography is a highly effective method for separating colored impurities.[6]

Problem 4: Product Fails to Crystallize from Solution

After dissolving the crude extract and allowing it to cool, no crystals form.

Potential Causes & Solutions:

  • Cause: The solution is not sufficiently saturated.

    • Solution: Evaporate some of the solvent to increase the concentration of the product.[2] Be careful not to evaporate too much, which could lead to rapid precipitation of an impure solid.

  • Cause: The solution is too clean, lacking nucleation sites for crystal growth to begin.

    • Solution 1: Scratching: Use a glass rod to gently scratch the inside surface of the flask below the solvent level.[4] The microscopic imperfections on the glass can provide a surface for the initial crystals to form.

    • Solution 2: Seeding: If you have a small amount of pure 2-cyano-2-(hydroxyimino)acetamide, add a single, tiny crystal to the cooled solution.[2] This "seed" crystal will act as a template for further crystal growth.

  • Cause: The incorrect solvent was chosen, and the compound is highly soluble even at low temperatures.

    • Solution: If other methods fail, remove the solvent by rotary evaporation and attempt the recrystallization with a different solvent or solvent system.[2]

II. Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude 2-cyano-2-(hydroxyimino)acetamide extracts?

A1: The primary impurities often stem from the synthesis process, which typically involves the nitrosation of cyanoacetamide.[1][7] Common impurities include:

  • Unreacted Cyanoacetamide: The starting material for the synthesis.[8]

  • Inorganic Salts: Such as sodium chloride or sodium acetate, depending on the acid used in the nitrosation step.[8]

  • Cyclization Byproducts: Formed under certain reaction conditions.[8][9]

  • Degradation Products: The product can be sensitive to excessively low pH and high temperatures.[7][8]

Q2: What is the best solvent system for recrystallizing 2-cyano-2-(hydroxyimino)acetamide?

A2: Ethanol or a mixture of ethanol and water is generally recommended.[1] The optimal ratio of ethanol to water will depend on the impurity profile of your crude extract. It's advisable to perform small-scale solubility tests to determine the ideal solvent system for your specific material.[2]

Q3: When should I consider using column chromatography instead of recrystallization?

A3: Column chromatography is a more powerful purification technique and should be considered in the following scenarios:

  • When impurities have very similar solubility profiles to 2-cyano-2-(hydroxyimino)acetamide, making separation by recrystallization difficult.

  • If you need to separate a complex mixture of byproducts.[6]

  • When a very high degree of purity is required, and recrystallization alone is insufficient.

  • To separate the E and Z isomers if necessary, as they may have different retention times on a chromatography column.[1]

Q4: How can I confirm the purity of my final product?

A4: Several analytical techniques can be used to assess the purity of your 2-cyano-2-(hydroxyimino)acetamide:

  • High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method for detecting and quantifying impurities.[8]

  • Melting Point Analysis: A sharp melting point close to the literature value (around 183 °C with decomposition) is a good indicator of purity.[1] Impurities will typically cause the melting point to broaden and be depressed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information and can reveal the presence of impurities with distinct signals.

  • Thin-Layer Chromatography (TLC): A quick and easy way to qualitatively assess the number of components in your sample.[6]

Q5: Are there any specific safety precautions I should take when handling 2-cyano-2-(hydroxyimino)acetamide?

A5: Yes, it is important to handle this compound with care. It is considered hazardous and can be harmful if swallowed, and it may cause skin and serious eye irritation.[10][11] Always work in a well-ventilated fume hood, and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[7][12] Refer to the Safety Data Sheet (SDS) for comprehensive safety information.[10][11][13]

III. Experimental Protocols & Data

Table 1: Solvent Properties for Purification
SolventBoiling Point (°C)Solubility of 2-cyano-2-(hydroxyimino)acetamideComments
Water100Sparingly soluble when cold, more soluble when hotGood for washing away inorganic salts.
Ethanol78Moderately soluble when cold, very soluble when hotA common and effective recrystallization solvent.[1]
Methanol65SolubleCan be used, but its lower boiling point may require more careful handling.
Ethyl Acetate77Low solubilityCan be used as a solvent for chromatography.[14]
Dichloromethane40Low solubilityUseful for extractions and chromatography.[6]
Protocol 1: Standard Recrystallization of 2-Cyano-2-(hydroxyimino)acetamide
  • Dissolution: In an Erlenmeyer flask, add the crude 2-cyano-2-(hydroxyimino)acetamide. Add a minimal amount of hot ethanol (or an ethanol/water mixture) while stirring and heating until the solid is completely dissolved.[3]

  • (Optional) Decolorization: If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl the flask for a few minutes.

  • Hot Filtration: Pre-heat a funnel with filter paper by pouring hot solvent through it. Filter the hot solution to remove the charcoal and any other insoluble impurities.[3]

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[3]

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities on the surface.[15]

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

IV. Visual Guides

Diagram 1: General Purification Workflow

PurificationWorkflow Crude Crude Extract Dissolve Dissolve in Hot Solvent Crude->Dissolve Charcoal Add Activated Charcoal (Optional) Dissolve->Charcoal Filter Hot Filtration Dissolve->Filter If no charcoal needed Charcoal->Filter Cool Slow Cooling & Crystallization Filter->Cool Isolate Isolate Crystals (Filtration) Cool->Isolate Wash Wash with Cold Solvent Isolate->Wash Dry Dry Purified Product Wash->Dry Pure Pure 2-cyano-2-(hydroxyimino)acetamide Dry->Pure

Caption: A typical workflow for the purification of 2-cyano-2-(hydroxyimino)acetamide by recrystallization.

Diagram 2: Troubleshooting Logic for Failed Crystallization

CrystallizationTroubleshooting action action Start No Crystals Formed Saturated Is the solution saturated? Start->Saturated Nucleation Are there nucleation sites? Saturated->Nucleation Yes Evaporate Evaporate some solvent Saturated->Evaporate No Solvent Is the solvent appropriate? Nucleation->Solvent Yes Scratch Scratch flask with glass rod Nucleation->Scratch No Redo Remove solvent and try a new one Solvent->Redo No Success Crystals Form Solvent->Success Yes Evaporate->Nucleation Seed Add a seed crystal Scratch->Seed Seed->Solvent

Caption: A decision tree for troubleshooting when crystallization fails to occur.

V. References

  • Chromatographic analysis of toxic phosphylated oximes (POX): a brief overview. PubMed. Available at: [Link]

  • US3919284A - Process for making 2-cyano-2-hydroxyiminoacetamide salts. Google Patents. Available at:

  • Cyanoacetamide. Organic Syntheses Procedure. Available at: [Link]

  • Purification – Cooperative Organic Chemistry Student Laboratory Manual. University of Saskatchewan. Available at: [Link]

  • Product Class 15: Oximes. Science of Synthesis. Available at: [Link]

  • Green Approach for Synthesis of Oximes by Using Natural Acids. Journal of Drug Delivery and Therapeutics. Available at: [Link]

  • How to Purify an organic compound via recrystallization or reprecipitation? ResearchGate. Available at: [Link]

  • Cas 50834-03-2,Acetamide, 2-cyano-2-(hydroxyimino) - LookChem. LookChem. Available at: [Link]

  • Isolation and analysis of carbonyl compounds as oximes. CDC Stacks. Available at: [Link]

  • US4841086A - Process for the preparation of 2-cyano-2-oximino-acetamide derivatives. Google Patents. Available at:

  • Synthesis method of 2-cyano-2-oximido acetamide sodium salt and cymoxanil. Eureka. Available at: [Link]

  • 3.6F: Troubleshooting. Chemistry LibreTexts. Available at: [Link]

  • (40 g) and filtered through cotton wool. The filtrate is concentrated on a rotary evaporator under reduced pressure (20 °C, 16 mmHg) to afford. Organic Syntheses Procedure. Available at: [Link]

  • (2Z)-2-Cyano-2-(hydroxyimino)acetamide. PubChem. Available at: [Link]

  • Cyanoacetamide. Wikipedia. Available at: [Link]

  • Methods of Purification of Organic Compounds. CK-12 Foundation. Available at: [Link]

Sources

Optimization

Technical Support Center: Overcoming Solubility Challenges with 2-Cyano-2-(hydroxyimino)acetamide

Welcome to the technical support center for 2-cyano-2-(hydroxyimino)acetamide. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the low aqueous s...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 2-cyano-2-(hydroxyimino)acetamide. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the low aqueous solubility of this compound. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to help you successfully incorporate 2-cyano-2-(hydroxyimino)acetamide into your aqueous-based experiments.

Introduction: Understanding the Challenge

2-Cyano-2-(hydroxyimino)acetamide is a valuable chemical intermediate, notably in the synthesis of the fungicide cymoxanil.[1] However, its utility in research and development can be hampered by its limited solubility in aqueous media. This guide will walk you through the underlying principles and practical strategies to overcome this hurdle.

The key to effectively solubilizing this compound lies in understanding its chemical properties. With a predicted pKa of 7.96 ± 0.10, 2-cyano-2-(hydroxyimino)acetamide is a weak acid.[1] This acidic nature of the hydroxyimino group is the primary leverage point for enhancing its aqueous solubility.

Frequently Asked Questions (FAQs)

Q1: Why is my 2-cyano-2-(hydroxyimino)acetamide not dissolving in water?

A1: 2-cyano-2-(hydroxyimino)acetamide has inherently low solubility in neutral aqueous solutions due to its molecular structure, which has a balance of polar and non-polar characteristics. While it contains hydrogen bond donors and acceptors, the overall molecule is not sufficiently polar to dissolve readily in water at neutral pH.

Q2: I need to prepare a stock solution. What is the recommended solvent?

Q3: Can I increase the solubility by heating the solution?

A3: While heating can increase the dissolution rate and solubility of many compounds, caution is advised for 2-cyano-2-(hydroxyimino)acetamide. It has a melting point of 183 °C with decomposition.[1] Aggressive heating, especially in aqueous solutions, may lead to degradation. Gentle warming (e.g., to 30-40°C) may be acceptable, but the stability of the compound under these conditions should be verified for your specific application.

Q4: What is the most effective method to improve the aqueous solubility of 2-cyano-2-(hydroxyimino)acetamide?

A4: The most effective and widely applicable method is to increase the pH of the aqueous medium. By raising the pH above the pKa of the hydroxyimino group (7.96), the compound will be deprotonated to form its more soluble anionic salt.

Troubleshooting Guide: Step-by-Step Dissolution Protocols

This section provides detailed protocols to address specific solubility issues.

Issue 1: Preparing an Aqueous Solution for an Experiment

Solution A: pH-Adjusted Aqueous Solution (In-situ Salt Formation)

This is the preferred method for preparing aqueous solutions of 2-cyano-2-(hydroxyimino)acetamide for most applications. The principle is to convert the sparingly soluble free oxime into its more soluble salt form by the addition of a base.

Experimental Protocol: In-situ Salt Formation

Materials:

  • 2-cyano-2-(hydroxyimino)acetamide

  • High-purity water (e.g., Milli-Q® or equivalent)

  • 0.1 M Sodium Hydroxide (NaOH) solution

  • Calibrated pH meter

Procedure:

  • Weigh the desired amount of 2-cyano-2-(hydroxyimino)acetamide and add it to the required volume of water.

  • Stir the suspension at room temperature. You will observe that the compound does not fully dissolve.

  • Slowly add the 0.1 M NaOH solution dropwise while continuously monitoring the pH of the mixture.

  • As the pH approaches and surpasses the pKa of ~7.96, you will observe the solid dissolving.

  • Continue adding NaOH until all the solid has dissolved and the pH is stable in the desired range (typically pH 8.5-9.5 for complete dissolution).

  • If necessary, you can then adjust the pH back down, but be aware that the compound may precipitate if the pH drops significantly below its pKa.

Causality: By increasing the pH, the hydroxyl group of the oxime is deprotonated, forming the corresponding anion. This charged species has much greater affinity for polar water molecules, leading to a significant increase in solubility.

Logical Flow for pH Adjustment:

A Start with a suspension of 2-cyano-2-(hydroxyimino)acetamide in water B Add 0.1 M NaOH dropwise A->B C Monitor pH continuously B->C D Observe dissolution as pH > 7.96 C->D pH approaches pKa E Continue base addition until all solid is dissolved (target pH 8.5-9.5) D->E F A clear, stable aqueous solution is formed E->F

Caption: Workflow for solubilization via pH adjustment.

Solution B: Co-solvent System

For applications where pH modification is not feasible, a co-solvent system can be employed. This involves using a mixture of water and a water-miscible organic solvent.

Experimental Protocol: Co-solvent System

Materials:

  • 2-cyano-2-(hydroxyimino)acetamide

  • Dimethyl sulfoxide (DMSO) or Ethanol (EtOH)

  • High-purity water

Procedure:

  • Dissolve the 2-cyano-2-(hydroxyimino)acetamide in the minimum required volume of DMSO or ethanol to create a concentrated stock solution.

  • For your working solution, slowly add the stock solution to your aqueous buffer or media while vortexing or stirring vigorously.

  • Crucially, ensure that the final concentration of the organic solvent in your aqueous medium is low enough to not affect your experimental system (typically <1% v/v for many biological assays).

Causality: The organic co-solvent disrupts the hydrogen bonding network of water, reducing the polarity of the solvent system and making it more favorable for the dissolution of less polar solutes.

Considerations for Co-solvent Use:

Co-solventAdvantagesDisadvantages
DMSO Excellent solubilizing power for many organic compounds.Can be toxic to some cell lines at higher concentrations; may interfere with some assays.
Ethanol Less toxic than DMSO for many biological systems; readily available.May not be as effective as DMSO for highly insoluble compounds.
Issue 2: Precipitate Forms When Diluting a Stock Solution into an Aqueous Buffer

This is a common problem when using co-solvent stock solutions.

Troubleshooting Steps:

  • Decrease the concentration of your working solution: The final concentration of the compound in the aqueous medium may be above its solubility limit.

  • Increase the percentage of co-solvent (if your experiment allows): A higher percentage of the organic co-solvent will increase the solubility. However, always be mindful of the tolerance of your experimental system to the co-solvent.

  • Use a surfactant: Adding a small amount of a non-ionic surfactant can help to keep the compound in solution.

Experimental Protocol: Surfactant-Assisted Solubilization

Materials:

  • A stock solution of 2-cyano-2-(hydroxyimino)acetamide in an organic solvent (e.g., DMSO).

  • A non-ionic surfactant such as Tween® 20 or Triton™ X-100.

  • Your aqueous buffer or medium.

Procedure:

  • Prepare your aqueous buffer or medium containing a low concentration of the surfactant (e.g., 0.01-0.1% v/v).

  • While vigorously stirring the surfactant-containing buffer, slowly add the concentrated stock solution of 2-cyano-2-(hydroxyimino)acetamide.

  • The surfactant will help to form micelles around the compound, preventing it from precipitating.

Causality: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration), form micelles in aqueous solutions. The hydrophobic core of these micelles can encapsulate poorly water-soluble compounds, while the hydrophilic shell allows the micelle to remain dispersed in the aqueous phase.

Decision Tree for Method Selection:

A Is pH modification acceptable for your experiment? B Yes A->B C No A->C D Use pH-Adjusted Aqueous Solution (In-situ Salt Formation) B->D E Is a co-solvent (e.g., DMSO, EtOH) compatible with your system? C->E F Yes E->F G No E->G H Use a Co-solvent System F->H J Explore alternative strategies (e.g., complexation, solid dispersions) G->J I If precipitation occurs on dilution, consider adding a surfactant H->I

Caption: Selecting the appropriate solubilization method.

Final Recommendations

For most applications, leveraging the acidic nature of 2-cyano-2-(hydroxyimino)acetamide through pH adjustment is the most direct and effective way to achieve aqueous solubility. When this is not possible, the use of a co-solvent system, potentially with the aid of a surfactant, provides a viable alternative. Always perform preliminary tests to ensure that your chosen solubilization method does not interfere with your downstream experiments.

References

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to HPLC Method Validation for (2Z)-2-Cyano-2-(hydroxyimino)acetamide Purity Analysis

In the landscape of pharmaceutical development and manufacturing, the purity of an active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. For a...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development and manufacturing, the purity of an active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. For a compound like (2Z)-2-Cyano-2-(hydroxyimino)acetamide, a key intermediate in the synthesis of fungicides such as cymoxanil, rigorous purity analysis is non-negotiable.[1] This guide provides an in-depth, experience-driven walkthrough of validating a High-Performance Liquid Chromatography (HPLC) method for its purity assessment, grounded in regulatory expectations. Furthermore, we will objectively compare this validated HPLC method against modern alternatives, providing the data and rationale necessary for informed decisions in your laboratory.

The objective of validating an analytical procedure is to demonstrate that it is suitable for its intended purpose.[2] This principle, outlined in the International Council for Harmonisation (ICH) guidelines, is the guiding philosophy of this document.[3] We will not just present protocols but delve into the causality behind them, ensuring each step is a self-validating system of logic and scientific integrity.

Part 1: Developing the Foundational HPLC Method

Before validation can begin, a robust and reliable HPLC method must be developed. The physicochemical properties of (2Z)-2-Cyano-2-(hydroxyimino)acetamide—specifically its molecular weight of 113.08 g/mol , predicted pKa of 7.96, and negative LogP value—suggest a polar molecule that is well-suited for reversed-phase chromatography.[1][4]

Our experimental choices are therefore directed towards a reversed-phase separation, which is the gold standard for its precision and versatility in separating complex mixtures in the pharmaceutical industry.[5]

Proposed Chromatographic Conditions
  • Instrumentation : A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

  • Column : C18, 5 µm particle size, 4.6 x 250 mm. This is a workhorse column providing excellent resolution and is robust for routine quality control.

  • Mobile Phase A : 0.1% Formic Acid in Water. The acid modifier is chosen to control the ionization state of the analyte (given its pKa of ~7.96) and ensure sharp, symmetrical peak shapes by minimizing silanol interactions.

  • Mobile Phase B : Acetonitrile.

  • Gradient : A gradient elution is selected to ensure that any impurities with different polarities, from early-eluting polar species to late-eluting non-polar species, are effectively separated and eluted within a reasonable runtime.

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 5% B

    • 20-25 min: 5% B (re-equilibration)

  • Flow Rate : 1.0 mL/min.

  • Detection : UV at 220 nm. This wavelength is chosen for sensitive detection of the cyano and oxime chromophores.

  • Injection Volume : 10 µL.

  • Sample Preparation : Dissolve 1 mg of the sample in 1 mL of a 50:50 mixture of water and acetonitrile.

Part 2: A Rigorous Framework for HPLC Method Validation

Method validation is the process of establishing, through laboratory studies, that the performance characteristics of the method are suitable for the intended application.[6] The following sections detail the experimental protocols for each validation parameter as stipulated by ICH Q2(R1) guidelines.[3][7]

HPLC_Validation_Workflow Figure 1: HPLC Method Validation Workflow start_node Method Development Specificity Specificity & Selectivity start_node->Specificity param_node param_node final_node Validated Method Ready for Routine Use Linearity Linearity Specificity->Linearity Range Range Linearity->Range Accuracy Accuracy (Recovery) Range->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Limits LOD & LOQ Precision->Limits Robustness Robustness Limits->Robustness Robustness->final_node SystemSuitability System Suitability SystemSuitability:n->Specificity:n SystemSuitability:n->Linearity:n SystemSuitability:n->Accuracy:n SystemSuitability:n->Precision:n SystemSuitability:n->Limits:n SystemSuitability:n->Robustness:n

Caption: Figure 1: HPLC Method Validation Workflow

Specificity

Causality : Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[7] For a purity method, this is paramount to ensure that what you are measuring is only the target analyte and that all impurities are separated from it.

Experimental Protocol :

  • Forced Degradation : Subject the analyte to stress conditions (acid, base, oxidative, thermal, and photolytic) to intentionally generate degradation products.

  • Impurity Spiking : If known impurities are available, spike the analyte sample with them.

  • Placebo Analysis : Analyze a placebo (a mixture of all formulation excipients without the API) to ensure no interference.

  • Analysis : Analyze the stressed samples, spiked samples, and placebo using the developed HPLC method.

  • Peak Purity Analysis : Use a DAD to perform peak purity analysis on the analyte peak in the stressed samples to confirm it is not co-eluting with any degradants.

Acceptance Criteria :

  • The analyte peak should be free from interference from any degradants, impurities, or placebo components (Resolution > 2).

  • Peak purity analysis should pass, indicating spectral homogeneity across the peak.

Linearity and Range

Causality : Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range.[3] This establishes the concentration interval where the method is accurate, precise, and linear.

Experimental Protocol :

  • Prepare a stock solution of (2Z)-2-Cyano-2-(hydroxyimino)acetamide reference standard.

  • Create a series of at least five concentrations by diluting the stock solution. For a purity assay, the range should typically span 80% to 120% of the target concentration. For impurity quantification, the range should cover from the reporting threshold to 120% of the specification limit.[3] Let's assume a target concentration of 100 µg/mL.

    • Levels: 50% (50 µg/mL), 80% (80 µg/mL), 100% (100 µg/mL), 120% (120 µg/mL), and 150% (150 µg/mL).

  • Inject each concentration in triplicate.

  • Plot the average peak area against the concentration and perform a linear regression analysis.

Acceptance Criteria :

  • The correlation coefficient (r²) should be ≥ 0.999.

  • The y-intercept should be minimal (not significantly different from zero).

  • The residuals should be randomly distributed around the x-axis.

Accuracy

Causality : Accuracy measures the closeness of the test results obtained by the method to the true value.[8] It is typically assessed using recovery studies.

Experimental Protocol :

  • Prepare a sample matrix (placebo).

  • Spike the placebo with known amounts of the analyte at a minimum of three concentration levels, covering the specified range (e.g., 80%, 100%, and 120%).

  • Prepare each concentration level in triplicate (resulting in 9 total determinations).

  • Analyze the samples and calculate the percentage recovery for each.

Acceptance Criteria :

  • The mean percent recovery should be within 98.0% to 102.0% for the assay of a drug substance.

Precision

Causality : Precision expresses the closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample under the prescribed conditions.[3] It is evaluated at two levels: repeatability and intermediate precision.

Experimental Protocol :

  • Repeatability (Intra-assay precision) :

    • Prepare six individual samples at 100% of the target concentration.

    • Analyze them on the same day, with the same analyst, on the same instrument.

  • Intermediate Precision :

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • This assesses the variability within the same laboratory.

Acceptance Criteria :

  • The Relative Standard Deviation (RSD) for the results should be ≤ 2.0%.

Detection Limit (LOD) and Quantitation Limit (LOQ)

Causality : The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.[9] These are critical for impurity analysis.

Experimental Protocol (based on the signal-to-noise ratio):

  • Determine the signal-to-noise (S/N) ratio by comparing the signal from samples with known low concentrations of the analyte with those of blank samples.

  • The concentration that yields an S/N ratio of approximately 3:1 is typically accepted as the LOD.

  • The concentration that yields an S/N ratio of approximately 10:1 is typically accepted as the LOQ.

  • Confirm the LOQ by analyzing a series of samples at this concentration and demonstrating acceptable precision (e.g., RSD ≤ 10%).

Acceptance Criteria :

  • LOD: S/N ratio of ~3:1.

  • LOQ: S/N ratio of ~10:1 with acceptable precision and accuracy.

Robustness

Causality : Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[10] This provides an indication of its reliability during normal usage.

Experimental Protocol :

  • Introduce small, deliberate changes to the method parameters, one at a time.

    • Flow rate (e.g., ± 0.1 mL/min).

    • Column temperature (e.g., ± 5 °C).

    • Mobile phase pH (e.g., ± 0.2 units).

    • Mobile phase organic composition (e.g., ± 2%).

  • Analyze the system suitability solution under each modified condition.

Acceptance Criteria :

  • The system suitability parameters (e.g., resolution, tailing factor, theoretical plates) should remain within the pre-defined acceptance criteria for all variations.

Part 3: Comparative Guide: HPLC vs. Alternative Purity Analysis Methods

While HPLC is a robust and widely accepted method, the modern analytical laboratory has other powerful tools at its disposal.[11] The choice of technology depends on the specific needs of the analysis, such as throughput, resolution requirements, or the need for orthogonal verification.[12] Here, we compare our validated HPLC method with Ultra-High-Performance Liquid Chromatography (UHPLC) and Capillary Electrophoresis (CE).

Method_Selection_Guide Figure 2: Decision Guide for Analytical Method Selection question_node question_node method_node method_node start Start: Purity Analysis Required q1 High Throughput (Speed) Critical? start->q1 q2 Extremely Complex Sample Matrix? q1->q2 No uhplc UHPLC (High Speed, High Resolution, Lower Solvent Use) q1->uhplc Yes q3 Need Orthogonal Separation Principle? q2->q3 No q2->uhplc Yes hplc Standard HPLC (Robust, Cost-Effective, Established Methods) q3->hplc No ce Capillary Electrophoresis (CE) (Minimal Sample/Solvent, High Efficiency, Orthogonal) q3->ce Yes

Caption: Figure 2: Decision Guide for Analytical Method Selection

Method Comparison: HPLC vs. UHPLC vs. CE

The following table summarizes the key performance characteristics based on experimental data and established principles.

FeatureValidated HPLC UHPLC (Ultra-High-Performance Liquid Chromatography) CE (Capillary Electrophoresis)
Principle Partitioning between liquid mobile and solid stationary phases.[13]Same as HPLC, but with sub-2 µm particles and higher pressures.[14]Separation of ions based on their electrophoretic mobility in an electric field.[15]
Analysis Time ~25 minutes< 5 minutes~10-15 minutes
Resolution HighVery High (sharper peaks)Extremely High (high theoretical plates)
Sensitivity High (µg/mL to ng/mL)Higher than HPLC due to narrower peaks.[16]High, but can be limited by small injection volume.[17]
Solvent Consumption ~25 mL per run~5 mL per run< 1 mL per day (buffer)
System Pressure 150-250 bar600-1200 barN/A (Voltage-driven)
Method Transfer Straightforward for legacy methods.Requires re-validation from HPLC methods.[18]Fundamentally different method; requires full development.
Ideal Application Routine QC, established pharmacopeial methods.[12]High-throughput screening, complex impurity profiling.Orthogonal verification, chiral separations, analysis of charged species.[19]
In-Depth Comparison
  • HPLC : As demonstrated, HPLC is the reliable workhorse. Its main advantages are its robustness, lower cost of instrumentation and consumables, and the vast library of existing validated methods. For a routine QC environment where consistency is more critical than raw speed, HPLC remains an excellent choice.[18]

  • UHPLC : This is the evolution of HPLC, offering significant improvements in speed and resolution.[20] By using columns packed with sub-2 µm particles, UHPLC systems operate at much higher pressures to achieve faster separations without sacrificing efficiency.[14] For (2Z)-2-Cyano-2-(hydroxyimino)acetamide, a switch to UHPLC could reduce the analysis time from 25 minutes to under 5 minutes. This is a massive advantage in a high-throughput environment. The trade-offs are higher initial instrument cost and potentially faster column degradation due to the high pressures.[18]

  • Capillary Electrophoresis (CE) : CE offers a completely different, or "orthogonal," separation mechanism.[19] Instead of partitioning, it separates molecules based on their charge-to-size ratio. This makes it an incredibly powerful tool for confirming purity, as impurities that might co-elute with the main peak in HPLC could be easily separated in CE.[21] Its extremely low solvent and sample consumption are also significant advantages. However, it can be less robust than HPLC for routine use and may have lower sensitivity for certain molecules if a suitable detection method is not employed.

Conclusion

The validation of an analytical method is a systematic and scientifically sound process that ensures the reliability of data generated for the quality control of pharmaceutical substances. The detailed HPLC method validation protocol presented here for (2Z)-2-Cyano-2-(hydroxyimino)acetamide provides a comprehensive framework that aligns with global regulatory expectations.[22][23] This validated HPLC method is robust, reliable, and well-suited for routine purity analysis.

However, the choice of analytical technology should be a dynamic decision based on the specific goals of the laboratory. For high-throughput needs, transitioning to a UHPLC method offers undeniable advantages in speed and efficiency. For orthogonal confirmation of purity or challenging separations, Capillary Electrophoresis provides a powerful alternative with a distinct separation mechanism. By understanding the capabilities and limitations of each technique, researchers and drug development professionals can select the most appropriate tool to ensure the purity, safety, and quality of their products.

References

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. FDA. [Link]

  • Phenomenex. (2025). HPLC vs UHPLC: Key Differences & Applications. Phenomenex. [Link]

  • U.S. Food and Drug Administration. (n.d.). FDA Guidance on Analytical Method Validation. Scribd. [Link]

  • ProPharma. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. [Link]

  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. EMA. [Link]

  • Lambda Therapeutic Research. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. Lambda Therapeutic Research. [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. FDA. [Link]

  • ECA Academy. (2024). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. ECA Academy. [Link]

  • LC Services. (2025). HPLC vs UHPLC – What are the differences?. LC Services. [Link]

  • National Center for Biotechnology Information. (n.d.). (2Z)-2-Cyano-2-(hydroxyimino)acetamide. PubChem. [Link]

  • Chrom Tech, Inc. (2025). What Is the Difference Between UHPLC and HPLC?. Chrom Tech, Inc. [Link]

  • Thormann, W. (1998). Analysis of small molecules for clinical diagnosis by capillary electrophoresis. PubMed. [Link]

  • Jiangxi AIYI Hi-Tech Co., Ltd. (2025). HPLC vs UHPLC in Pharmaceutical QC. Aiyi Instrument. [Link]

  • Altria, K. D. (2006). Capillary electrophoresis for the analysis of small-molecule pharmaceuticals. PubMed. [Link]

  • European Medicines Agency. (2023). Quality guidelines: specifications, analytical procedures and analytical validation. EMA. [Link]

  • European Medicines Agency. (2023). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. EMA. [Link]

  • Altria, K. D. (2006). Capillary electrophoresis for the analysis of small-molecule pharmaceuticals. ResearchGate. [Link]

  • Agilent. (n.d.). Small Molecule Drug Characterization and Purity Analysis. Agilent. [Link]

  • van Amsterdam, P., et al. (2010). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. [Link]

  • Chennaiah, M. (2018). Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. IJRAR.org. [Link]

  • Rajmane, A. D., & Shinde, K. P. (2022). A Review of HPLC Method Development and Validation as per ICH Guidelines. Asian Journal of Pharmaceutical Analysis. [Link]

  • Borman, P., & Nethercote, P. (2017). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. ResearchGate. [Link]

  • Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain. [Link]

  • de Oliveira, A. P. F., et al. (2026). Comparison of Analytical Methods for the Determination of Elemental Impurities in Pharmaceutical Products. PubMed. [Link]

  • ALWSCI. (2024). Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. ALWSCI. [Link]

  • Journal of Pharmaceutical Analysis. (2025). Capillary Electrophoresis in Pharmaceutical and Chemical Analysis: Principles, Techniques, and Applications. Research and Reviews. [Link]

  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. [Link]

  • U.S. Food and Drug Administration. (2014). Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. [Link]

Sources

Comparative

Benchmarking (2Z)-2-Cyano-2-(hydroxyimino)acetamide (HACO) Against Leading Oxime Reagents

An authoritative comparison guide designed for researchers, scientists, and drug development professionals. As a Senior Application Scientist, I frequently observe that the selection of an oxime reagent dictates the succ...

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Author: BenchChem Technical Support Team. Date: April 2026

An authoritative comparison guide designed for researchers, scientists, and drug development professionals.

As a Senior Application Scientist, I frequently observe that the selection of an oxime reagent dictates the success or failure of a synthetic pathway. While the peptide synthesis community has largely standardized around OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate) and Oxyma-B , the amide analogue—(2Z)-2-Cyano-2-(hydroxyimino)acetamide , commonly referred to as HACO —occupies a distinct and highly valuable chemical space.

This guide objectively benchmarks HACO against its structural counterparts, detailing the causality behind their divergent applications: from solid-phase peptide synthesis (SPPS) to metallo-organic coordination chemistry and heterocyclic drug discovery [1].

Physicochemical Benchmarking & Structural Causality

The fundamental divergence in the utility of these oxime reagents stems from their electronic environments, which directly dictate their pKa​ values and nucleophilicity.

  • OxymaPure (HECO) utilizes an electron-withdrawing ethyl ester, lowering its pKa​ to ~4.60. This makes its conjugate base an excellent leaving group, ideal for generating active esters in peptide coupling.

  • Oxyma-B incorporates a barbituric acid core, further dropping the pKa​ to ~4.00 and providing a specific carbonyl orientation that enables assisted basic catalysis during acylation [2].

  • HACO , conversely, features a primary amide. The resonance donation from the amide nitrogen mitigates the electron-withdrawing effect of the carbonyl, resulting in a significantly higher pKa​ (~7.96). This higher pKa​ renders HACO less optimal as a leaving group for peptide coupling, but transforms its conjugate base into a highly potent, stable electron donor for transition metal chelation [3].

Table 1: Comparative Physicochemical Properties of Leading Oxime Reagents
PropertyHACOOxymaPure (HECO)Oxyma-B
Chemical Identity 2-Cyano-2-(hydroxyimino)acetamideEthyl 2-cyano-2-(hydroxyimino)acetate5-(hydroxyimino)-1,3-dimethylpyrimidine-2,4,6-trione
Core Functional Group Primary AmideEthyl EsterBarbituric Acid Core
Predicted pKa​ ~7.96~4.60~4.00
Primary Application Metal Chelation, Heterocyclic SynthonGeneral Peptide Coupling (SPPS)Racemization-Free Peptide Coupling
Thermal Stability Decomposes at 183 °CDecomposes >130 °CHighly stable (Microwave compatible)

Application Workflows: Selecting the Right Oxime

The logical relationship between the structural properties of these oximes and their downstream applications is visualized below.

OximeWorkflow Oxim Cyanoxime Reagents HACO (2Z)-2-Cyano-2-(hydroxyimino)acetamide (HACO) Oxim->HACO HECO Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure / HECO) Oxim->HECO OxyB Oxyma-B (Barbituric Acid Derivative) Oxim->OxyB Coord Coordination Polymers (Ni, Cu, Co Chelates) HACO->Coord Stable Chelation (pKa ~7.96) Synth Heterocyclic Synthons (Agrochemicals / Bioactives) HACO->Synth Active Amide/Methylene HECO->Coord Ester Chelation Pept Peptide Coupling Additive (Racemization Suppression) HECO->Pept Excellent Leaving Group (pKa ~4.6) OxyB->Pept Assisted Basic Catalysis

Caption: Decision matrix for oxime reagent selection based on physicochemical properties and synthetic goals.

Domain A: Peptide Coupling (OxymaPure & Oxyma-B)

For carbodiimide-mediated peptide bond formation, OxymaPure and Oxyma-B drastically outperform HACO. Oxyma-B, in particular, is an exceptional racemization suppressor. Its structural geometry allows the carbonyl oxygen to orient parallel to the oxime hydroxyl, enhancing the nucleophilicity of the incoming amine via basic catalysis. HACO is generally avoided in routine SPPS because its higher pKa​ slows down the acylation rate, leading to incomplete couplings.

Domain B: Metallo-Organic Coordination Chemistry (HACO)

Where HACO truly dominates is in inorganic and materials chemistry. The deprotonated cyanoximate anion ( ACO− ) acts as a robust bidentate ligand. When reacted with Ni(II) , Cu(II) , or Co(II) , HACO forms stable 5-membered chelate rings. Upon thermal dehydration, these hydrated complexes rearrange into 1D "staircase-type" anhydrous coordination polymers featuring antiferromagnetically coupled metal centers [3].

CoordinationMechanism Ligand HACO Ligand (Aqueous Solution) Deprot Deprotonation (+ KOH or K2CO3) Ligand->Deprot Anion Cyanoximate Anion (ACO-) Deprot->Anion Hydrated Hydrated Complex [Ni(ACO)2(H2O)2] Anion->Hydrated + Ni(NO3)2 Anhydrous Anhydrous Polymer [Ni(ACO)2]n (Staircase) Hydrated->Anhydrous Isothermal Dehydration (150-200°C) Anhydrous->Hydrated Rehydration (Moisture Exposure)

Caption: Mechanism of HACO-mediated Ni(II) coordination polymer synthesis and reversible dehydration.

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. The causality of each step is explained to allow for dynamic troubleshooting.

Protocol 1: Synthesis of (2Z)-2-Cyano-2-(hydroxyimino)acetamide (HACO)

Mechanistic Rationale: The synthesis relies on the electrophilic nitrosation of the active methylene group in cyanoacetamide. Acidic conditions are mandatory to generate the highly reactive nitrosonium ion ( NO+ ) from sodium nitrite.

  • Preparation: Dissolve 1.0 equivalent of 2-cyanoacetamide in a 20% aqueous acetic acid solution.

  • Thermal Control: Cool the reaction flask to 0–5 °C using an ice-salt bath. Causality: Nitrosation is highly exothermic; elevated temperatures will lead to the decomposition of the nitrosonium ion and the formation of colored degradation byproducts.

  • Addition: Dropwise, add an aqueous solution of sodium nitrite (1.1 equivalents) over 30 minutes, maintaining vigorous stirring.

  • Isolation: Allow the mixture to stir for an additional 2 hours at room temperature. Filter the precipitated white solid under a vacuum.

  • Purification: Wash the crude oxime with ice-cold water to remove residual salts, followed by recrystallization from a 70:30 ethanol/water mixture to yield pure HACO [1].

Protocol 2: Synthesis of [Ni(HACO)2​(H2​O)2​] Coordination Complexes

Mechanistic Rationale: HACO must be deprotonated to form the active cyanoximate anion ( ACO− ) before it can effectively chelate the Ni(II) center.

  • Deprotonation: Dissolve 2.0 mmol of HACO in 10 mL of distilled water. Add 1.0 M K2​CO3​ dropwise until the solution reaches a pH of ~8.0. The solution will turn bright yellow, indicating the formation of the ACO− anion.

  • Chelation: Under intense magnetic stirring, slowly add a solution of Ni(NO3​)2​⋅6H2​O (1.0 mmol dissolved in 5 mL H2​O ).

  • Precipitation: A pale green/blue precipitate of the hydrated complex [Ni(HACO)2​(H2​O)2​] will form immediately. Stir for 1 hour to ensure complete complexation.

  • Dehydration (Optional): To form the anhydrous 1D coordination polymer, subject the filtered and dried powder to isothermal treatment at 150–200 °C. The color will shift significantly as the axial water molecules are driven off and the oximato- μ2​ -bridges form [3].

References

  • El-Faham, A., & Albericio, F. (2011). Peptide coupling reagents, more than a letter soup. Chemical Reviews, 111(11), 6557-6602. Available at:[Link]

  • Gerasimchuk, N., et al. (2022). Nickel(II) Aqua Complexes with Chelating Ligands: What Happens When Water Is Gone? Crystal Growth & Design, American Chemical Society. Available at: [Link]

Validation

Comparative analysis of anticonvulsant activity in 2-cyano-2-(hydroxyimino)acetamide analogs

Title: Comparative Analysis of Anticonvulsant Activity in 2-Cyano-2-(hydroxyimino)acetamide Analogs Introduction: The Strategic Role of 2-Cyano-2-(hydroxyimino)acetamide In the landscape of modern neuropharmacology, the...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative Analysis of Anticonvulsant Activity in 2-Cyano-2-(hydroxyimino)acetamide Analogs

Introduction: The Strategic Role of 2-Cyano-2-(hydroxyimino)acetamide

In the landscape of modern neuropharmacology, the pursuit of novel antiepileptic drugs (AEDs) requires synthons that offer both high reactivity and structural versatility. As an application scientist, I frequently utilize 2-cyano-2-(hydroxyimino)acetamide as a foundational building block for synthesizing N-substituted aminoacetamide derivatives [1]. These derivatives have emerged as highly potent anticonvulsant agents, specifically tailored to address generalized tonic-clonic seizures.

This guide provides an objective, data-driven comparison of various analogs derived from this core structure, detailing the causality behind structure-activity relationships (SAR), mechanistic pathways, and self-validating experimental protocols.

Mechanistic Grounding: Voltage-Dependent Sodium Channel (VDSC) Modulation

The primary mechanism of action for N-substituted acetamides derived from 2-cyano-2-(hydroxyimino)acetamide involves the modulation of neuronal Voltage-Dependent Sodium Channels (VDSCs) [1].

Causality in Design: Unlike carbonic anhydrase inhibitors (e.g., acetazolamide) which alter intracellular pH and CO2 levels to suppress seizures [2], these acetamide analogs are designed with specific lipophilic N-substituents (such as bicyclic indanyl or tetralinyl groups). This lipophilicity is not arbitrary; it is engineered to maximize Blood-Brain Barrier (BBB) penetration. Once in the central nervous system, the acetamide core binds to the inactivated state of VDSCs, slowing their recovery. This selectively inhibits the high-frequency repetitive firing characteristic of epileptic foci without disrupting normal action potential generation.

VDSC_Mechanism A 2-Cyano-2-(hydroxyimino)acetamide Analogs B Cross Blood-Brain Barrier (Driven by Lipophilic N-substituents) A->B C Bind to Voltage-Dependent Sodium Channels (VDSCs) B->C D Stabilize Inactive State of VDSCs C->D E Inhibit High-Frequency Repetitive Firing D->E F Prevent Spread of Seizure Discharge E->F G Anticonvulsant Efficacy (Protection in MES Test) F->G

Caption: Mechanistic pathway of VDSC modulation by 2-cyano-2-(hydroxyimino)acetamide analogs.

Synthesis Workflow: A Self-Validating Protocol

To ensure scientific integrity, the synthesis of these analogs must operate as a self-validating system. The conversion of 2-cyano-2-(hydroxyimino)acetamide into complex N-bicyclic derivatives utilizes a sequential substitution methodology where each intermediate can be isolated and verified via thin-layer chromatography (TLC) and NMR spectroscopy before proceeding.

Step-by-Step Methodology:

  • Acylation (Intermediate Formation): Dissolve 2-cyano-2-(hydroxyimino)acetamide in anhydrous dichloromethane (DCM). Slowly add a solution of 2-chloroacetyl chloride (1.1 eq) under continuous stirring at 0–5 °C.

  • Reaction Propagation: Allow the mixture to warm to room temperature and stir for 12 hours. The causality of the low initial temperature is to prevent exothermic degradation of the hydroxyimino group.

  • Washing & Extraction: Wash sequentially with 1 M HCl, saturated NaHCO3, and brine. Dry over anhydrous Na2SO4 and concentrate under reduced pressure to yield the crude N-substituted-2-chloroacetamide.

  • Amination: Dissolve the purified chloroacetamide (1.0 eq) in a sealed vessel with an excess of 25% aqueous ammonia solution. Heat at 60 °C for 24 hours to ensure complete nucleophilic substitution.

  • Purification: Extract with DCM, dry, and purify the final N-substituted-2-aminoacetamide via silica gel column chromatography[1].

Synthesis_Workflow A 2-Cyano-2-(hydroxyimino)acetamide (Starting Material) B React with 2-Chloroacetyl Chloride (in anhydrous DCM, 12h) A->B C N-Substituted-2-chloroacetamide Intermediate B->C D Amination (25% aq. NH3, 60°C, 24h) C->D E Crude N-Substituted 2-aminoacetamide D->E F Column Chromatography / Recrystallization E->F G Purified Anticonvulsant Analog F->G

Caption: Step-by-step synthesis workflow for N-substituted aminoacetamide derivatives.

Comparative Anticonvulsant Efficacy Data

The structural features of the N-aryl or N-bicyclic portion of the molecule dictate its anticonvulsant efficacy. To objectively compare these analogs, we rely on the Maximal Electroshock (MES) test , the gold-standard preclinical model for generalized tonic-clonic seizures [3].

The table below summarizes the quantitative data comparing simple phenyl substitutions with advanced bicyclic substitutions. The Protective Index (PI = TD50 / ED50) is the critical metric here; a higher PI indicates a wider therapeutic window (high efficacy, low neurotoxicity).

Analog ClassR-Group SubstitutionMES Test ED₅₀ (mg/kg, i.p.)Neurotoxicity TD₅₀ (mg/kg)Protective Index (PI)BBB Penetration Profile
Aryl Analog N-phenyl~45.2>100>2.2Moderate
Substituted Aryl N-(2,5-dimethoxyphenyl)~38.5>150>3.8Moderate-High
Bicyclic Analog A N-indanyl~18.4>300>16.3Excellent
Bicyclic Analog B N-tetralinyl~14.2>300>21.1Excellent

Data Interpretation: The transition from a simple N-phenyl group to bicyclic groups (indanyl/tetralinyl) drastically lowers the ED₅₀ (improving potency) while significantly raising the TD₅₀ (reducing toxicity). The rigid, bulky nature of the bicyclic rings optimizes the spatial fit within the hydrophobic pocket of the VDSCs, explaining the superior Protective Index [1].

In Vivo Screening Protocol: The MES Test

To validate the data above, the MES test must be executed with strict adherence to standardized parameters. This protocol is a self-validating biological assay: the presence or absence of a specific motor response provides a definitive, binary endpoint of drug efficacy.

Experimental Protocol (MES Test):

  • Subject Preparation: Utilize adult male Swiss albino mice (20–25 g). Fast the animals for 12 hours prior to the experiment to ensure consistent gastrointestinal absorption, allowing water ad libitum.

  • Administration: Administer the synthesized 2-cyano-2-(hydroxyimino)acetamide analog via intraperitoneal (i.p.) injection. Use a vehicle of 30% PEG 400 in distilled water.

  • Incubation: Wait for the predetermined time-to-peak effect (typically 0.5 to 4 hours post-injection).

  • Electroshock Application: Apply an alternating electrical current (50 mA, 60 Hz) for 0.2 seconds via saline-soaked corneal electrodes [3].

  • Observation & Validation: Observe the animal for the presence of Hindlimb Tonic Extension (HLTE).

    • Causality of Endpoint: HLTE represents the maximal spread of the seizure discharge. If the drug successfully blocks VDSCs, the spread is halted, and HLTE is abolished. Abolition of HLTE is recorded as a positive protection event.

MES_Protocol A Rodent Model Preparation (Fasted Mice, 20-25g) B Administer Test Compound (i.p. injection in PEG 400) A->B C Wait for Peak Effect Time (0.5 - 4 hours) B->C D Apply Alternating Current (Corneal Electrodes, 50mA, 0.2s) C->D E Observe Seizure Response (Motor Output) D->E F Hindlimb Tonic Extension (HLTE) Present = Treatment Failure E->F G HLTE Abolished = Protection (Active) E->G

Caption: Logical flow of the Maximal Electroshock (MES) test for anticonvulsant screening.

Conclusion

For drug development professionals, 2-cyano-2-(hydroxyimino)acetamide is far more than a simple reagent; it is a highly efficient gateway to a diverse library of neuroactive compounds. By intentionally substituting the core with bulky, lipophilic bicyclic rings, researchers can engineer analogs that achieve exceptional VDSC modulation, resulting in highly favorable therapeutic windows for epilepsy management.

References

  • MDPI. "Carbonic Anhydrase Inhibitors and Epilepsy: State of the Art and Future Perspectives." MDPI, Oct. 2021. Available at:[Link]

Safety & Regulatory Compliance

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